5-Methyl-4-phenyl-o-anisidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-methyl-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-8-13(15)14(16-2)9-12(10)11-6-4-3-5-7-11/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPFRHHIACJMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942878 | |
| Record name | 5-Methoxy-2-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-76-4 | |
| Record name | 5-Methoxy-2-methyl[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Methyl-4-phenyl-o-anisidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and characterization of 5-Methyl-4-phenyl-o-anisidine, a substituted biphenyl amine with potential applications in medicinal chemistry and materials science. Due to the absence of a published direct synthesis protocol, a plausible and efficient synthetic route is proposed, commencing from commercially available starting materials. This guide furnishes detailed experimental procedures for the synthesis and purification of the target molecule and its key intermediate. Furthermore, a thorough characterization of the final compound using modern analytical techniques is described, with expected data summarized for clarity. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Visual representations of the synthetic pathway and characterization workflow are provided to facilitate understanding.
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process starting from 2-bromo-5-methyl-4-nitroanisole. The first step is the reduction of the nitro group to form the corresponding amine. The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.
Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-amino-5-methylanisole (Intermediate A)
Materials:
-
2-Bromo-5-methyl-4-nitroanisole
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-bromo-5-methyl-4-nitroanisole (1.0 equivalent) in ethanol (approximately 5 mL per 1 mmol of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 5.0 equivalents).[1]
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Partition the crude residue between ethyl acetate and a 2M potassium hydroxide solution to neutralize the acidic mixture and dissolve the tin salts.[1]
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-amino-5-methylanisole.
-
The product can be purified further by column chromatography on silica gel if required.
Step 2: Synthesis of this compound
Materials:
-
2-Bromo-4-amino-5-methylanisole (Intermediate A)
-
Phenylboronic acid
-
Palladium catalyst (e.g., PdCl₂(dppf) - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., 2M aqueous sodium carbonate (Na₂CO₃) solution)
-
Solvent (e.g., Toluene/Dioxane mixture, 4:1)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, combine 2-bromo-4-amino-5-methylanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equivalents), and the solvent mixture (e.g., toluene/dioxane, 4:1, approximately 10 mL per 1 mmol of the bromo-compound).[2]
-
Add the 2M aqueous sodium carbonate solution (approximately 10 mL per 1 mmol of the bromo-compound).[2]
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a suitable temperature (e.g., 85 °C) under an inert atmosphere.[2]
-
Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The synthesized this compound would be characterized using a suite of spectroscopic methods to confirm its structure and purity.
Characterization Workflow
Data Presentation
The expected quantitative data from the characterization analyses are summarized in the tables below. These are predicted values based on the analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.3 | Multiplet | 5H | Phenyl-H |
| ~ 6.8 | Singlet | 1H | Aromatic-H (on anisidine ring) |
| ~ 6.7 | Singlet | 1H | Aromatic-H (on anisidine ring) |
| ~ 4.0 - 3.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.8 | Singlet | 3H | -OCH₃ |
| ~ 2.2 | Singlet | 3H | -CH₃ |
Note: The exact chemical shifts for the aromatic protons on the anisidine ring can vary. 2D NMR techniques like COSY and NOESY would be beneficial for definitive assignment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 140 | Aromatic C-O and C-N |
| ~ 140 - 135 | Aromatic C-C (ipso-carbon of phenyl group) |
| ~ 130 - 125 | Aromatic C-H (phenyl group) |
| ~ 125 - 110 | Aromatic C-H and C-C (anisidine ring) |
| ~ 56 | -OCH₃ |
| ~ 18 | -CH₃ |
Note: The chemical shifts of quaternary carbons in the aromatic region can be identified by the absence of a signal in a DEPT-135 experiment.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric)[3] |
| 3100 - 3000 | Medium | Aromatic C-H stretching[4] |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃, -OCH₃) |
| 1620 - 1580 | Medium | N-H bending[3] |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching[4] |
| 1335 - 1250 | Strong | Aromatic C-N stretching[3] |
| 1275 - 1200 | Strong | Aryl ether C-O stretching |
| 910 - 665 | Strong, Broad | N-H wagging[3] |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 213 | [M]⁺˙ (Molecular Ion) |
| 198 | [M - CH₃]⁺ |
| 182 | [M - OCH₃]⁺ |
| 167 | [M - CH₃ - OCH₃]⁺ |
Note: The molecular ion of an aromatic amine is expected to be intense. Fragmentation pathways often involve the loss of substituents from the aromatic ring.[5]
Conclusion
This technical guide outlines a feasible synthetic strategy and a comprehensive characterization plan for this compound. The detailed experimental protocols and tabulated expected analytical data provide a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to produce and verify this compound of interest. The provided workflows and data will aid in the successful execution and confirmation of the synthesis of this compound.
References
"physical and chemical properties of 5-Methyl-4-phenyl-o-anisidine"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methyl-4-phenyl-o-anisidine (IUPAC name: 2-methoxy-5-methyl-4-phenylaniline; CAS RN: 206761-76-4). Due to the limited availability of experimental data for this specific compound, this document combines predicted properties with a detailed, proposed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. For comparative purposes, experimentally determined data for the related compounds 5-Phenyl-o-anisidine and 5-Methyl-o-anisidine are also presented. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of substituted biphenylamines.
Introduction
This compound is a substituted aromatic amine belonging to the biphenylamine class of compounds. The structural motif of a substituted biphenyl is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by this class of molecules. The specific substitution pattern of this compound, featuring a methoxy, a methyl, and an amino group on one phenyl ring coupled with a second phenyl ring, suggests its potential as a scaffold for the development of novel pharmaceutical agents or as a monomer in polymer synthesis. This guide aims to consolidate the currently available information and provide a practical framework for its laboratory synthesis and further investigation.
Physicochemical Properties
Experimental data for this compound is scarce. The following table summarizes the available, primarily predicted, physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methoxy-5-methyl-4-phenylaniline | - |
| CAS Number | 206761-76-4 | - |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Melting Point | 65°C | Predicted |
| Boiling Point | 325.6°C at 760 mmHg | Predicted |
| Density | 1.081 g/cm³ | Predicted |
| Refractive Index | 1.59 | Predicted |
| Solubility | No data available | - |
For the purpose of comparison, the experimentally determined properties of the related compounds 5-Phenyl-o-anisidine and 5-Methyl-o-anisidine are provided in the tables below.
Table 2: Physicochemical Properties of 5-Phenyl-o-anisidine
| Property | Value |
| CAS Number | 39811-17-1 |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| Melting Point | 82-83°C |
| Solubility | Slightly soluble in Methanol |
Table 3: Physicochemical Properties of 5-Methyl-o-anisidine
| Property | Value | Source |
| CAS Number | 120-71-8 | |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Melting Point | 50-52°C | |
| Boiling Point | 235°C |
Proposed Synthesis
Currently, there is no specific published experimental protocol for the synthesis of this compound. However, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[2][3][4]
A proposed synthetic pathway would involve the coupling of a brominated anisidine derivative with phenylboronic acid. The necessary starting material, 4-bromo-2-methoxy-5-methylaniline, can be synthesized from 2-methoxy-5-methylaniline (p-cresidine).
Proposed Experimental Protocol
Step 1: Bromination of 2-Methoxy-5-methylaniline
A potential method for the selective bromination of 2-methoxy-5-methylaniline at the 4-position would be analogous to the bromination of similar anilines. A mild brominating agent would be required to avoid multiple substitutions.
-
Dissolve 2-methoxy-5-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of a mild brominating agent, such as N-bromosuccinimide (NBS) (1 equivalent) in the same solvent, to the cooled aniline solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2-methoxy-5-methylaniline.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 4-bromo-2-methoxy-5-methylaniline (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3-5 mol%), and a base such as potassium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water or 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Figure 1: Proposed synthetic workflow for this compound.
Spectral Data
As of the date of this publication, no experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are available in the public domain. Researchers who successfully synthesize this compound are encouraged to perform full spectral characterization to contribute to the scientific literature. For reference, spectral data for related compounds such as 2-methoxy-5-methylaniline are available in various chemical databases.[5][6]
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or potential signaling pathway interactions of this compound. The toxicological properties have not been thoroughly investigated, although a safety data sheet indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.
The broader class of biphenylamines and substituted anilines exhibits a wide range of biological activities. Structure-activity relationship (SAR) studies on analogous compounds could provide insights into the potential therapeutic applications of this compound.
Conclusion
This compound is a compound of interest for which there is a significant lack of experimental data. This guide provides the most current, albeit limited, information on its physical and chemical properties. The detailed, proposed synthetic protocol based on the robust Suzuki-Miyaura cross-coupling reaction offers a clear and viable path for its preparation in a laboratory setting. The successful synthesis and subsequent characterization of this molecule will be crucial for elucidating its properties and exploring its potential applications in drug discovery and materials science. Further research is strongly encouraged to fill the existing gaps in knowledge regarding its spectral data and biological profile.
References
- 1. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Methoxy-5-methylaniline(120-71-8) IR Spectrum [chemicalbook.com]
Spectroscopic Data and Characterization of 5-Methyl-4-phenyl-o-anisidine (CAS Number 206761-76-4): A Technical Guide
Abstract: This technical guide addresses the spectroscopic data for the compound with CAS number 206761-76-4, identified as 5-Methyl-4-phenyl-o-anisidine. A comprehensive search of publicly available scientific databases and literature reveals a significant lack of experimental spectroscopic data for this specific compound. To provide valuable insights for researchers, scientists, and drug development professionals, this document presents available spectroscopic data for the closely related analogue, 5-Phenyl-o-anisidine (CAS Number 39811-17-1). Furthermore, this guide outlines a detailed hypothetical experimental protocol for the synthesis and subsequent spectroscopic characterization of this compound, providing a foundational workflow for researchers aiming to produce and verify this compound.
Introduction: The Challenge of Data Unavailability for CAS 206761-76-4
The compound assigned CAS number 206761-76-4 is chemically known as this compound. Its molecular formula is C₁₄H₁₅NO, and it possesses a molecular weight of 213.28 g/mol . Despite its listing in chemical supplier databases, a thorough investigation of scientific literature and spectral databases indicates a notable absence of published experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
This guide aims to bridge this information gap by providing a detailed analysis of a structurally similar compound and proposing a robust methodology for the synthesis and characterization of the target molecule.
Spectroscopic Data of a Close Structural Analogue: 5-Phenyl-o-anisidine (CAS 39811-17-1)
To offer a point of reference, this section details the available spectroscopic information for 5-Phenyl-o-anisidine, a compound lacking the methyl group present in the target molecule. While direct quantitative data from spectral databases is limited in the public domain, the types of available spectra and their sources are summarized below.
Table 1: Summary of Available Spectroscopic Data for 5-Phenyl-o-anisidine
| Spectroscopic Technique | Data Availability | Source |
| ¹H NMR | Spectrum available in databases | SpectraBase[1] |
| ¹³C NMR | Spectrum available in databases | SpectraBase[1] |
| Infrared (IR) Spectroscopy | Spectrum available in databases | NIST WebBook, SpectraBase[1] |
| Mass Spectrometry (MS) | Spectrum available in databases | NIST WebBook[2] |
Expected Spectroscopic Features of this compound
Based on the structure of this compound and by analogy to 5-Phenyl-o-anisidine, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, a singlet for the methoxy (-OCH₃) group protons, a singlet for the methyl (-CH₃) group protons, and a broad singlet for the amine (-NH₂) protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the methyl carbon.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching of the anisole group (around 1200-1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 213). Fragmentation patterns would likely involve the loss of methyl and methoxy groups.
Proposed Synthesis and Characterization Workflow
The synthesis of this compound can be approached through a multi-step process, adapted from known procedures for similar biaryl amines. A logical workflow for its synthesis and subsequent characterization is presented below.
Detailed Experimental Protocols
The following are hypothetical but detailed experimental protocols for the synthesis and characterization of this compound.
3.1.1. Synthesis of 4-Phenyl-2-methyl-6-nitroaniline (via Suzuki Coupling)
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methyl-6-nitroaniline (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl-2-methyl-6-nitroaniline.
3.1.2. Synthesis of this compound (via Nitro Group Reduction)
-
Reaction Setup: Dissolve the 4-phenyl-2-methyl-6-nitroaniline (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reducing Agent Addition: Add a reducing agent. A common method is the addition of iron powder (Fe, 5.0 eq.) and a catalytic amount of hydrochloric acid (HCl).
-
Reaction Execution: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, neutralize the acid with a base (e.g., NaHCO₃ solution), and filter through celite to remove the iron salts. Extract the filtrate with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be further purified by column chromatography or recrystallization.
3.1.3. Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Perform 2D NMR experiments such as COSY and HSQC to aid in proton and carbon signal assignments.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI for volatile compounds or Electrospray Ionization - ESI for less volatile compounds).
-
Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Logical Relationships in Spectroscopic Analysis
The characterization of a novel or uncharacterized compound like this compound follows a logical progression where different spectroscopic techniques provide complementary information to elucidate and confirm the chemical structure.
Conclusion
While direct experimental spectroscopic data for this compound (CAS 206761-76-4) is not currently available in the public domain, this technical guide provides a comprehensive framework for researchers. By referencing the data of the close structural analogue, 5-Phenyl-o-anisidine, and following the proposed synthetic and characterization workflows, it is possible to synthesize, purify, and thoroughly characterize the target compound. The successful application of the described spectroscopic techniques will be crucial in confirming the identity and purity of this compound for its potential applications in research and development.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Methyl-4-phenyl-o-anisidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 5-Methyl-4-phenyl-o-anisidine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages crystallographic data from structurally similar analogs, particularly 4-Methoxy-N-phenylaniline, and established principles of computational chemistry and conformational analysis. The document outlines the postulated three-dimensional structure, including key bond lengths, angles, and the critical dihedral angle between the aromatic rings, which is dictated by steric hindrance. A plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction is detailed, complete with a step-by-step experimental protocol. All quantitative data is presented in tabular format for clarity, and logical workflows are visualized using Graphviz diagrams to facilitate understanding of both the synthetic process and the conformational determining factors.
Introduction
This compound, a substituted biphenyl amine, presents a scaffold of interest in medicinal chemistry and materials science. The relative orientation of its two aromatic rings, governed by the substitution pattern, is crucial for its interaction with biological targets and for its material properties. The presence of a methoxy group ortho to the phenyl-phenyl bond and a methyl group adjacent to the amino functionality introduces significant steric constraints that dictate the molecule's preferred conformation. This guide aims to provide a detailed theoretical and predictive overview of its structural characteristics.
Postulated Molecular Structure and Conformation
The molecular structure of this compound is characterized by a biphenyl core with an amino group, a methoxy group, and a methyl group on one of the phenyl rings. The key conformational feature is the torsion or dihedral angle between the two phenyl rings. In an unsubstituted biphenyl, the planar conformation is destabilized by steric repulsion between the ortho hydrogens, leading to a twisted structure in the gas phase.
In this compound, the bulky methoxy group at the ortho position (C2) to the inter-ring carbon-carbon bond forces a significant deviation from planarity to alleviate steric strain with the ortho hydrogens of the adjacent phenyl ring. This results in a twisted conformation.
Analysis of a Structural Analog: 4-Methoxy-N-phenylaniline
In the absence of direct crystallographic data for this compound, data from the closely related molecule 4-Methoxy-N-phenylaniline can be used as a proxy. The crystal structure of this analog reveals a dihedral angle of 59.9(2)° between the two benzene rings[1]. This significant twist from planarity highlights the influence of the substituents.
Predicted Conformation of this compound
It is postulated that the dihedral angle in this compound will be even larger than that observed in 4-Methoxy-N-phenylaniline. The presence of the phenyl group at the C4 position, ortho to the methyl group at C5, introduces additional steric hindrance. This increased steric crowding will likely force a greater twist between the two aromatic rings to achieve a lower energy conformation.
Quantitative Structural Data (Based on Analog)
The following tables summarize the crystallographic data for 4-Methoxy-N-phenylaniline, which serves as a model for the bond lengths and angles in this compound[1].
Table 1: Selected Bond Lengths for 4-Methoxy-N-phenylaniline
| Bond | Length (Å) |
| C1 - C6 | 1.385(4) |
| C1 - C2 | 1.388(4) |
| C2 - C3 | 1.381(4) |
| C3 - C4 | 1.378(4) |
| C4 - C5 | 1.384(4) |
| C5 - C6 | 1.380(4) |
| C8 - C13 | 1.384(4) |
| C8 - C9 | 1.391(4) |
| C9 - C10 | 1.383(4) |
| C10 - C11 | 1.378(4) |
| C11 - C12 | 1.381(4) |
| C12 - C13 | 1.386(4) |
| N7 - C4 | 1.411(3) |
| N7 - C8 | 1.416(3) |
| O14 - C11 | 1.372(3) |
| O14 - C15 | 1.422(4) |
Table 2: Selected Bond Angles for 4-Methoxy-N-phenylaniline
| Angle | Angle (°) |
| C6 - C1 - C2 | 120.1(3) |
| C3 - C2 - C1 | 119.9(3) |
| C4 - C3 - C2 | 120.2(3) |
| C3 - C4 - C5 | 119.6(3) |
| C6 - C5 - C4 | 120.2(3) |
| C5 - C6 - C1 | 120.0(3) |
| C4 - N7 - C8 | 126.3(2) |
| C13 - C8 - C9 | 119.8(3) |
| C10 - C9 - C8 | 120.1(3) |
| C11 - C10 - C9 | 120.1(3) |
| C10 - C11 - C12 | 119.7(3) |
| C11 - C12 - C13 | 120.3(3) |
| C8 - C13 - C12 | 119.9(3) |
| C11 - O14 - C15 | 117.6(2) |
Table 3: Dihedral Angle for 4-Methoxy-N-phenylaniline
| Dihedral Angle (Rings A to B) | Angle (°) |
| C1-C6 / C8-C13 | 59.9(2) |
Factors Influencing Conformation
The final conformation of this compound is a balance of several factors, primarily steric hindrance and electronic effects. The diagram below illustrates the key steric interactions that lead to the twisted conformation.
References
An In-depth Technical Guide to the Solubility of 5-Methyl-4-phenyl-o-anisidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Methyl-4-phenyl-o-anisidine, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive overview based on the known solubility characteristics of structurally similar aromatic amines. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the solubility of solid organic compounds in organic solvents, enabling researchers to generate precise data. Visual aids in the form of workflow and structural relationship diagrams are included to enhance understanding.
Introduction
This compound, also known as 4-methoxy-5-methyl-[1,1'-biphenyl]-2-amine, is an aromatic amine of interest in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility plays a critical role. Solubility data is essential for optimizing reaction conditions, designing purification strategies such as crystallization, and formulating products. This guide aims to provide the available solubility information and a practical framework for its experimental determination.
Predicted Solubility Profile of this compound
A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound. However, by examining the solubility of structurally related compounds, a qualitative prediction of its solubility profile can be established. The presence of a polar amino group and a methoxy group suggests potential for hydrogen bonding, while the biphenyl and methyl-substituted benzene rings contribute to its nonpolar character. This amphiphilic nature indicates that its solubility will be highly dependent on the solvent's properties.
Solubility of Structurally Related Compounds
To infer the solubility of this compound, the solubility of several analogous compounds has been compiled. These compounds share key structural motifs with the target molecule, providing valuable insights into its likely behavior in various organic solvents.
| Compound Name | Structure | CAS Number | Solvent | Solubility |
| This compound | C₁₄H₁₅NO | 120459-93-4 | No Data Available | No Data Available |
| 5-Phenyl-o-anisidine | C₁₃H₁₃NO | 39811-17-1 | Methanol | Slightly Soluble[1][2] |
| 5-Methyl-o-anisidine | C₈H₁₁NO | 120-71-8 | Alcohol, Ether | Soluble[3] |
| Benzene | Insoluble[3] | |||
| Hot Water | Slightly Soluble[3] | |||
| p-Anisidine | C₇H₉NO | 104-94-9 | Methanol, Ethanol | Freely Soluble[4] |
| Water | Sparingly Soluble[5] | |||
| o-Anisidine | C₇H₉NO | 90-04-0 | Ethanol, Ether, Acetone, Benzene | Soluble[6] |
| Water | 1.5 g/100 mL[6] | |||
| 4-Methoxybiphenyl | C₁₃H₁₂O | 613-37-6 | Ether, Ethanol | Soluble[7] |
| Water | Insoluble[7] |
Based on this information, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol) and ethers, and limited solubility in nonpolar solvents and water.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is adapted from the isothermal equilibrium method, often referred to as the flask method, which is a standard approach for generating reliable solubility data.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials or flasks with airtight screw caps
-
Constant temperature bath or shaker with temperature control
-
Vortex mixer
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Record the initial mass of the compound.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample using a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility. The syringe and filter should be pre-warmed to the experimental temperature if possible.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100
-
4.3. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.
5.2. Structural Relationships of Anisidine Derivatives
This diagram shows the chemical structures of this compound and related compounds for which solubility information is available, highlighting their structural similarities.
References
- 1. 5-PHENYL-O-ANISIDINE CAS#: 39811-17-1 [chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 3.imimg.com [3.imimg.com]
- 5. p-Anisidine - Wikipedia [en.wikipedia.org]
- 6. o-Anisidine - Wikipedia [en.wikipedia.org]
- 7. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 5-Methyl-4-phenyl-o-anisidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Computational Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool in chemical research.[1] These methods allow for the detailed investigation of the electronic structure and properties of molecules, providing data that complements and guides experimental work. For a molecule like 5-Methyl-4-phenyl-o-anisidine, with its interconnected aromatic systems and functional groups, computational analysis can elucidate conformational preferences, electronic distributions, and spectroscopic signatures that are critical for understanding its chemical behavior and potential biological activity.
Methodological Workflow for Quantum Chemical Calculations
The process of performing quantum chemical calculations for a molecule such as this compound follows a structured workflow. This workflow ensures that the calculations are accurate, and the results are physically meaningful.
Caption: A generalized workflow for performing quantum chemical calculations.
Step 1: Molecular Structure Input
The initial step involves creating a three-dimensional model of the this compound molecule. This can be done using molecular building software. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it. The chemical structure of 5-Phenyl-o-anisidine can be found in chemical databases, providing a starting point for building the methylated analogue.[2]
Step 2: Geometry Optimization
Geometry optimization is a computational process that determines the lowest energy arrangement of the atoms in a molecule.[1] This stable, low-energy conformation is crucial for all subsequent calculations.
Experimental Protocol:
-
Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[3][4]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for organic molecules.[3][5]
-
Basis Set: A basis set is a set of mathematical functions used to describe the distribution of electrons in a molecule. The 6-311+G(d,p) or a similar Pople-style basis set is often employed for such calculations, providing a good balance of accuracy and computational efficiency.[1][4]
The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, indicating that a minimum on the potential energy surface has been reached.
Step 3: Frequency Calculation
Following a successful geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum.[1]
Experimental Protocol:
-
Method: The same DFT functional and basis set used for the geometry optimization should be employed for the frequency calculation.
-
Analysis: The absence of imaginary frequencies in the output confirms that the structure is a stable minimum. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule.[5][6]
Step 4: Property Calculations
Once a stable geometry is confirmed, a variety of molecular properties can be calculated.
Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions.
Key Parameters:
-
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy gap between them is a measure of the molecule's chemical reactivity and kinetic stability.[4][7]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[1]
Experimental Protocol:
-
These properties are typically calculated using the same DFT method and basis set as the optimization. The results from these calculations provide insights into the molecule's reactivity and potential for forming intermolecular interactions.[8][9]
Quantum chemical calculations can predict various types of spectra, which can be compared with experimental data for validation.
Calculable Spectra:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule.[3][10]
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum.[7]
Experimental Protocol:
-
NMR and UV-Vis spectra are calculated using specialized methods within the quantum chemistry software package, often employing the previously optimized geometry and a suitable level of theory.[7][10]
Data Presentation
The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters (Example)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C-C (phenyl) | Value |
| C-N (amine) | Value | |
| C-O (methoxy) | Value | |
| Bond Angles | C-N-H | Value |
| C-O-C | Value | |
| Dihedral Angle | Phenyl-Phenyl | Value |
Table 2: Calculated Electronic Properties (Example)
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
Table 3: Predicted Spectroscopic Data (Example)
| Spectrum | Atom/Transition | Calculated Chemical Shift (ppm) or Wavelength (nm) |
| ¹H NMR | Aromatic Protons | Value Range |
| Methyl Proton | Value | |
| ¹³C NMR | Aromatic Carbons | Value Range |
| Methoxy Carbon | Value | |
| UV-Vis | π → π* | Value |
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a molecule like this compound might interact with biological targets is crucial. While specific pathway interactions are unknown, a generalized diagram can illustrate the logical flow from computational prediction to experimental validation.
Caption: From computational prediction to experimental validation.
This diagram illustrates how the fundamental properties derived from quantum chemical calculations can inform hypotheses about a molecule's biological activity, which can then be tested through further computational methods like molecular docking and ultimately validated by experimental assays.[11][12]
Conclusion
Quantum chemical calculations provide a robust framework for the in-depth analysis of this compound. By following the detailed methodologies outlined in this guide, researchers can obtain valuable data on the molecule's geometry, electronic structure, and spectroscopic properties. This information is critical for understanding its fundamental chemical nature and for guiding further research in areas such as drug discovery and materials science. The synergy between computational prediction and experimental validation is key to accelerating scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Phenyl-o-anisidine | C13H13NO | CID 123489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijert.org [ijert.org]
- 6. ijert.org [ijert.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic investigation, natural bond orbital analysis, HOMO-LUMO and thermodynamic functions of 2-tert-butyl-5-methyl anisole using DFT (B3LYP) calculations. | Semantic Scholar [semanticscholar.org]
- 10. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational modeling and target synthesis of monomethoxy-substituted o-diphenylisoxazoles with unexpectedly high antimitotic microtubule destabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"potential research applications of substituted o-anisidines"
An In-depth Technical Guide to the Research Applications of Substituted o-Anisidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted o-anisidines, or 2-methoxyanilines, are a versatile class of aromatic compounds characterized by a benzene ring substituted with an amino group and an adjacent methoxy group. This structural motif serves as a crucial building block in a multitude of scientific disciplines. As primary aromatic amines, they are reactive intermediates, enabling the synthesis of a wide array of more complex molecules. Their applications span from the creation of vibrant dyes and advanced polymers to the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the current and potential research applications of substituted o-anisidines, with a focus on their roles in medicinal chemistry, materials science, and as pivotal synthetic intermediates.
The parent compound, o-anisidine, is a yellowish liquid that becomes brownish on air exposure, is slightly soluble in water but readily soluble in organic solvents like ethanol and ether.[3] While its utility is vast, it is essential to note that o-anisidine is classified by the International Agency for Research on Cancer (IARC) as a Group 2B substance, possibly carcinogenic to humans, based on animal studies that demonstrated an increased incidence of urinary bladder tumors.[4][5] This toxicological profile necessitates careful handling and is a critical consideration in drug development and material safety assessments.
Applications in Medicinal Chemistry
The o-anisidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.
Antimicrobial Agents
Derivatives of o-anisidine are significant candidates in the search for new antimicrobial drugs. Schiff bases, formed by the condensation of o-anisidine with aldehydes or ketones like isatin, and their subsequent metal complexes have demonstrated notable biological activity.[6] These compounds have been screened against antibiotic-resistant bacterial strains, including Gram-negative Acinetobacter baumannii and Gram-positive Enterococcus faecalis, as well as the fungus Aspergillus niger, showing promising inhibitory effects.[6] The synthesis of quinoxalines, a class of heterocyclic compounds with broad therapeutic applications including antibacterial and anticancer properties, can also utilize o-anisidine derivatives as precursors.[7]
Table 1: Synthesis Yields of o-Anisidine-Derived Schiff Base and Metal Complexes
| Compound | Reactants | Yield (%) | Reference |
|---|---|---|---|
| Schiff Base Ligand | o-Anisidine + Isatin | 85% | [6] |
| Nickel(II) Complex | Ligand + Nickel(II) Chloride | 65-83% | [6] |
| Copper(II) Complex | Ligand + Copper(II) Chloride | 65-83% | [6] |
| Palladium(II) Complex | Ligand + Palladium(II) Chloride | 65-83% | [6] |
| Silver(I) Complex | Ligand + Silver(I) Nitrate | 65-83% |[6] |
Anticonvulsant Properties
The development of novel anticonvulsant drugs is another active area of research for o-anisidine derivatives. Methoxy-substituted derivatives of isatin-based compounds, which can be synthesized from o-anisidine, have shown remarkable protective activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice.[8] Specifically, compounds with the methoxy group at the ortho and para positions on the phenyl ring demonstrated significant anti-seizure effects with a high safety profile in neurotoxicity tests.[8] The structural features of these molecules are closely linked to their anticonvulsant activity, making them attractive leads for the development of new treatments for epilepsy.[9]
Table 2: Anticonvulsant Activity of Methoxy-Substituted Isatin Derivatives
| Compound ID (Substitution) | Minimum Effective Dose (MES Test) | Neurotoxicity (Rotarod Test) | Reference |
|---|---|---|---|
| 4j (2-OCH₃) | 30 mg/kg | Low | [8] |
| 4k (3-OCH₃) | 30 mg/kg | Low | [8] |
| 4l (4-OCH₃) | 100 mg/kg | High |[8] |
Role as a Pharmaceutical Intermediate
Beyond its use in specific therapeutic areas, o-anisidine is a fundamental intermediate in the broader pharmaceutical industry. It serves as a starting material for the synthesis of a range of drugs, including analgesics, anti-inflammatory agents, antihypertensives, and antihistamines.[2] Its chemical reactivity allows for its incorporation into complex molecular architectures, highlighting its importance in the drug discovery and development pipeline.
Caption: Logical relationship of o-anisidine in medicinal chemistry.
Applications in Materials Science
The ability of o-anisidine to undergo polymerization and interact with various substrates makes it a valuable monomer in materials science for creating functional polymers and protective coatings.
Conducting Polymers
Poly(o-anisidine) (POA) is a soluble, stable, and conductive polymer from the polyaniline family.[10][11] It can be synthesized via chemical or electrochemical oxidative polymerization to produce either powders or thin films, respectively.[12] The presence of the methoxy group enhances solubility in various organic solvents compared to the parent polyaniline, facilitating better processing.[11] The electrical conductivity of POA makes it suitable for applications in sensors, electronic components, and as a component in electrorheological fluids.[11][12]
Corrosion Inhibition
One of the most well-documented applications of POA is in corrosion protection.[13] Thin films of POA can be electrochemically deposited onto various metal surfaces, including brass, steel, and aluminum, to act as a protective barrier.[10] Studies have shown that POA coatings can significantly reduce the corrosion rate of metals in saline environments, in some cases by a factor of up to 800.[10] The protective mechanism involves creating a physical barrier that limits the exposure of the metal to corrosive agents.
Advanced Composites
To enhance its physical and chemical properties, POA is often incorporated into composite materials. For instance, magnetite/POA core/shell particles have been developed for use in electrorheological fluids, which change viscosity in the presence of an electric field.[11] Composites of POA with silicon carbide (SiC) have been blended with epoxy resins to create highly effective anti-corrosion coatings for steel.[13] The inclusion of SiC nanoparticles improves compatibility with the epoxy matrix and enhances the barrier effect against corrosion.[13] Other composites with carbon nanotubes and graphene are being explored for use in catalysts and membranes.[12]
Caption: Synthesis and application workflow for Poly(o-anisidine).
Applications as a Synthetic Intermediate
The primary industrial use of o-anisidine is as an intermediate in the synthesis of a wide variety of organic compounds, particularly dyes and pigments.[14]
Dye and Pigment Industry
A significant portion of commercially produced o-anisidine is used in the manufacturing of azo dyes.[15] These dyes are characterized by the R−N=N−R′ functional group and are used to color a vast range of products, including textiles, printing inks, and plastics.[15] Specific examples include Pigment Yellow 74 and Pigment Red 15.[15]
Synthesis of Heterocyclic Compounds
o-Anisidine is a valuable precursor for synthesizing various heterocyclic structures that are important in both materials science and medicinal chemistry. As previously mentioned, it is used to produce quinoxaline derivatives, which are known for their diverse biological activities.[7] The reactivity of the amino group allows for cyclization reactions to form these complex ring systems.
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving substituted o-anisidines.
Protocol 1: Synthesis of an o-Anisidine-Derived Schiff Base
This protocol is based on the synthesis of a bidentate ligand from o-anisidine and isatin.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve 1H-Indole-2,3-dione (isatin) in absolute ethanol.
-
Addition of o-Anisidine: Add an equimolar amount of ortho-methoxy aniline (o-anisidine) to the solution.
-
Reaction: Reflux the mixture for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it. The reported yield for this specific reaction is approximately 85%.[6]
Protocol 2: Electrochemical Synthesis of Poly(o-anisidine) (POA) Film
This protocol describes the general procedure for depositing a POA film on a conductive substrate for corrosion studies.[10][16]
-
Electrolyte Preparation: Prepare an aqueous solution containing the o-anisidine monomer (e.g., 0.2 M) and a supporting electrolyte, such as sulfuric acid (e.g., 1.0 M) or an aqueous salicylate solution.[10][16] Adjust the pH as necessary (e.g., to 1.0).[16]
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of a working electrode (the metal to be coated, e.g., brass, platinum), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Polymerization: Perform the electropolymerization using either a potentiodynamic (cyclic voltammetry) or galvanostatic (constant current) method.
-
Film Characterization: After deposition, rinse the coated electrode with distilled water and dry it. Characterize the film using techniques such as UV-visible spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Scanning Electron Microscopy (SEM).[10]
Protocol 3: Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)
This protocol outlines the double dilution technique to determine the MIC of synthesized o-anisidine derivatives.[7]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., nutrient broth for bacteria, malt extract broth for fungi) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256, 128, 64, 32, 16, 8 µg/mL).[7]
-
Inoculation: Add a standardized suspension of the target microorganism to each well. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Experimental workflow for MIC determination.
Conclusion and Future Outlook
Substituted o-anisidines are a cornerstone of chemical synthesis with expanding applications in high-value sectors. In medicinal chemistry, they are not only key intermediates but also form the basis of novel compounds with significant antimicrobial and anticonvulsant potential. For drug development professionals, the challenge lies in navigating their toxicological properties while harnessing their synthetic versatility to create safer, more effective therapeutics. In materials science, the development of functional polymers and composites from o-anisidine continues to yield materials with enhanced conductivity and superior corrosion resistance. Future research will likely focus on creating "smart" materials that respond to environmental stimuli and on developing greener synthesis routes for both the monomer and its polymers. The continued exploration of this class of compounds promises to yield further innovations across the scientific landscape.
References
- 1. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. o-Anisidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. o-Anisidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Magnetite/Poly(ortho-anisidine) Composite Particles and Their Electrorheological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(o‐anisidine), its composites, derivatives and applications: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. nandosal.com [nandosal.com]
- 16. electrochemsci.org [electrochemsci.org]
A Technical Guide to 5-Methyl-4-phenyl-o-anisidine: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 5-Methyl-4-phenyl-o-anisidine (IUPAC name: 2-methoxy-5-methyl-4-phenylaniline). Due to the limited specific historical information on the discovery of this particular molecule, this document focuses on its chemical identity, a plausible synthetic pathway derived from established organic chemistry principles, and its physicochemical properties. The guide also situates the compound within the broader historical and industrial context of its parent molecule, o-anisidine, and related derivatives, which have significance in the dye industry and as precursors in medicinal chemistry. All quantitative data is presented in tabular format for clarity, and a conceptual experimental workflow for its synthesis is visualized.
Introduction and Historical Context
The specific discovery and a detailed historical narrative for this compound are not well-documented in current scientific literature. The compound is identified in chemical databases such as PubChem with the Chemical Abstracts Service (CAS) number 206761-76-4, indicating its formal registration as a distinct chemical entity[1]. However, dedicated studies detailing its initial synthesis or specific applications are scarce.
The history of its parent structure, o-anisidine, is more established. o-Anisidine is an organic compound that has been used as a chemical intermediate in the synthesis of azo pigments and dyes[2][3]. The development of aniline derivatives in the mid-19th century was a pivotal moment in the chemical industry, stemming from the burgeoning field of synthetic dyes derived from coal tar[4]. These compounds, including various substituted anisidines, became foundational building blocks for a vast array of commercial products.
Derivatives of o-anisidine are also of interest to medicinal chemists and drug development professionals. Substituted anilines are a common scaffold in many pharmaceutical compounds[4]. The addition of methyl and phenyl groups to the o-anisidine core, as seen in this compound, can significantly alter its steric and electronic properties, making it a candidate for investigation in drug discovery programs. For instance, related substituted pyrido[2,3-d]pyrimidines, which can be synthesized from anisidine derivatives, have been explored as potential inhibitors of dihydrofolate reductases.
Chemical and Physical Properties
The properties of this compound and its related, more extensively studied precursors are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | This compound | 5-Methyl-o-anisidine (p-Cresidine) | 5-Phenyl-o-anisidine | o-Anisidine |
| IUPAC Name | 2-methoxy-5-methyl-4-phenylaniline | 2-Methoxy-5-methylaniline | 2-Methoxy-5-phenylaniline | 2-Methoxyaniline |
| CAS Number | 206761-76-4[1] | 120-71-8[5] | 39811-17-1[6] | 90-04-0[2] |
| PubChem CID | 2759981[7] | 8450 | 123489[8] | 7000 |
| Molecular Formula | C₁₄H₁₅NO | C₈H₁₁NO | C₁₃H₁₃NO | C₇H₉NO |
| Molecular Weight | 213.28 g/mol | 137.18 g/mol | 199.25 g/mol | 123.15 g/mol |
| Appearance | Solid (predicted) | White to brown powder/lump[9] | Brown coarse powder[6] | Yellowish to brown liquid[2] |
| Melting Point | Not available | 50-52 °C | 82-83 °C | 6.2 °C[2] |
| Boiling Point | Not available | 235 °C | Not available | 224 °C[2] |
| Solubility | Not available | Slightly soluble in hot water[9] | Slightly soluble in Methanol[6] | 1.5 g/100 ml in water; soluble in ethanol, ether[2] |
Plausible Synthesis and Experimental Protocol
Conceptual Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from a commercially available precursor, such as 5-methyl-o-anisidine (p-cresidine). The key steps would involve the introduction of a phenyl group at the 4-position, likely preceded by the installation and subsequent reduction of a nitro group to direct the substitution and form the final amine.
A potential precursor for this synthesis is 5-Methyl-4-nitro-o-anisidine, which has a registered CAS number (134-19-0)[10]. A Suzuki or similar cross-coupling reaction could then be employed to introduce the phenyl group, followed by the reduction of the nitro group.
References
- 1. This compound 206761-76-4, CasNo.206761-76-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 2. o-Anisidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]
- 5. 5-Methyl-o-anisidine [oakwoodchemical.com]
- 6. 5-PHENYL-O-ANISIDINE | 39811-17-1 [chemicalbook.com]
- 7. This compound | C14H15NO | CID 2759981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Phenyl-o-anisidine | C13H13NO | CID 123489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 5-Methyl-4-nitro-o-anisidine | CAS#:134-19-0 | Chemsrc [chemsrc.com]
Thermal Stability and Degradation of 5-Methyl-4-phenyl-o-anisidine: A Technical Guide
Introduction
5-Methyl-4-phenyl-o-anisidine is an aromatic amine derivative with a methoxy and a methyl group on the aniline ring, and a phenyl substituent. These structural features are expected to influence its thermal stability and degradation profile. Aromatic amines and their derivatives are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. Understanding their thermal behavior is crucial for ensuring safety, optimizing reaction conditions, and determining the shelf-life of products.
This technical guide outlines the common experimental techniques used to evaluate the thermal stability of such compounds and discusses potential degradation pathways.
Predicted Thermal Behavior
Based on the structure of this compound, its thermal stability is likely to be influenced by the strength of the C-N, C-O, and C-C bonds within the molecule. The presence of the methoxy and amino groups may provide sites for the initiation of degradation. The phenyl and methyl substituents will also affect the overall molecular weight and intermolecular forces, which can influence the boiling point and the energy required for decomposition.
Experimental Protocols for Thermal Analysis
To determine the thermal stability of this compound, a series of analytical techniques would be employed. The following are standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are fundamental for such an investigation.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures and the presence of volatile components.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperatures at which maximum weight loss occurs (Tmax) are determined.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting point, glass transitions, and enthalpies of transition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the peak of the endothermic transition. The heat of fusion can be calculated from the area under the melting peak.
Illustrative Data for Related Compounds
The following tables summarize thermal analysis data for o-anisidine and p-anisidine, which can serve as a reference for the expected thermal properties of this compound.
Table 1: Thermal Properties of o-Anisidine and p-Anisidine
| Compound | Melting Point (°C) | Boiling Point (°C) | Onset of Thermal Degradation (TGA, °C) |
| o-Anisidine | 6.2[1] | 224[1] | Not specified in search results |
| p-Anisidine | 57-60 | 240-243 | ~135-150[2] |
Table 2: DSC Data for p-Anisidine [2][3]
| Parameter | Value |
| Melting Temperature | 59.41 °C |
| Latent Heat of Fusion (ΔH) | 146.78 J/g |
Table 3: TGA Data for p-Anisidine [2]
| Parameter | Value |
| Onset Temperature of Degradation | 134.68 °C |
| Temperature of Maximum Degradation (Tmax) | 165.99 °C |
Potential Degradation Pathways
The thermal degradation of aromatic amines can proceed through various mechanisms, including the cleavage of substituent groups and the rupture of the aromatic ring at higher temperatures. For this compound, degradation could be initiated by the cleavage of the C-N bond of the amino group or the C-O bond of the methoxy group. The presence of the phenyl and methyl groups could lead to the formation of a variety of smaller volatile fragments and a stable char residue at high temperatures.
Theoretical studies on the degradation of o-anisidine initiated by OH radicals suggest that degradation can occur through OH addition to the aromatic ring or H-atom abstraction.[4] While this is not thermal degradation, it provides insight into the reactive sites of the molecule.
Visualizations
The following diagrams illustrate a typical experimental workflow for thermal analysis and a generalized logical relationship for assessing the thermal stability of a compound like this compound.
References
- 1. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Health and Safety Data for 5-Methyl-4-phenyl-o-anisidine
Introduction to 5-Methyl-4-phenyl-o-anisidine
This compound is an organic compound with the molecular formula C14H15NO.[1] Due to the lack of specific toxicological studies, a comprehensive health and safety profile cannot be established for this compound. The following sections provide the limited available data and a comparative analysis with structurally related compounds to offer a preliminary hazard assessment.
Below is a diagram illustrating the structural relationship between this compound and its analogs, for which more extensive safety data is available.
Health and Safety Data for this compound
Currently, there is no specific GHS classification or detailed toxicological data available for this compound in publicly accessible databases.[1] Researchers handling this compound should treat it as potentially hazardous and employ stringent safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area.
Health and Safety Data for Structural Analogs
To provide a preliminary risk assessment, this section details the health and safety information for two closely related analogs: o-anisidine and 5-phenyl-o-anisidine.
o-Anisidine is a primary aromatic amine that is used in the manufacturing of dyes.[2] It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[2][3]
Table 1: GHS Classification for o-Anisidine
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[4] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[3] |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled.[3] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[3] |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects.[3] |
| Carcinogenicity (Category 1B) | H350: May cause cancer.[4] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life.[4] |
Data sourced from various Safety Data Sheets.[3][4]
Table 2: Workplace Exposure Limits for o-Anisidine
| Organization | Exposure Limit (8-hour TWA) |
| OSHA (PEL) | 0.5 mg/m³ |
| NIOSH (REL) | 0.5 mg/m³ |
| ACGIH (TLV) | 0.5 mg/m³ |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.[5][6]
5-Phenyl-o-anisidine is another structural analog for which some safety data is available.
Table 3: GHS Classification for 5-Phenyl-o-anisidine
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[7] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation.[7] |
Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[7]
Experimental Protocols
Due to the absence of specific toxicological studies on this compound, no experimental protocols can be cited. For reference, a general workflow for assessing the acute oral toxicity of a new chemical entity is outlined below.
Signaling Pathways
There is no information available on the signaling pathways affected by this compound. For the analog o-anisidine, its carcinogenicity is linked to its metabolism, which can lead to the formation of DNA adducts, a key event in chemical carcinogenesis. The precise signaling pathways disrupted by these adducts are a subject of ongoing research.
Conclusion and Recommendations
Given the significant data gaps for this compound, it is imperative to handle this compound with extreme caution. The health and safety data from its structural analogs, o-anisidine and 5-phenyl-o-anisidine, suggest potential for carcinogenicity, mutagenicity, acute toxicity, and irritation.
Recommendations for handling this compound:
-
Engineering Controls: Work in a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
Handling: Avoid creating dust or aerosols. Use appropriate tools for handling solids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Further toxicological studies are essential to establish a definitive health and safety profile for this compound. Until such data is available, a precautionary approach based on the toxicological profiles of its analogs is strongly advised.
References
- 1. This compound | C14H15NO | CID 2759981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. agr11.com [agr11.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. nj.gov [nj.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 5-Phenyl-o-anisidine | C13H13NO | CID 123489 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leveraging 5-Methyl-4-phenyl-o-anisidine in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential applications of 5-methyl-4-phenyl-o-anisidine as a versatile building block in the synthesis of diverse and novel heterocyclic compounds. The strategic placement of the amino, methoxy, methyl, and phenyl groups on the aniline scaffold offers unique opportunities for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. This document outlines detailed protocols for the synthesis of quinolines, carbazoles, and phenothiazines, supported by reaction diagrams and data tables to guide researchers in their synthetic endeavors.
Synthesis of Substituted Quinolines
Application Note: The quinoline core is a prominent scaffold in a multitude of FDA-approved drugs and biologically active compounds. Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, utilize anilines as key starting materials.[1][2][3][4][5] this compound is a promising candidate for these reactions, anticipated to yield novel 6-methoxy-7-methyl-8-phenylquinolines. The substitution pattern of the resulting quinoline is dictated by the specific reaction conditions and co-reactants, offering a pathway to a library of unique compounds for screening and development.
Skraup Synthesis of 6-Methoxy-7-methyl-8-phenylquinoline
The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1][2] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.
Experimental Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 85 mL of concentrated sulfuric acid.
-
Addition of Reactants: To the stirred acid, add 21.1 g (0.1 mol) of this compound and 7.5 g of ferrous sulfate heptahydrate (as a moderator).
-
Glycerol Addition: Slowly add 27.6 g (0.3 mol) of glycerol from the dropping funnel.
-
Heating and Reflux: Gently heat the mixture in an oil bath. The reaction is exothermic and will begin to reflux. Maintain a gentle reflux for 3 hours.
-
Work-up: Allow the mixture to cool to room temperature and then carefully pour it into 500 mL of ice-water.
-
Neutralization and Extraction: Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper. The crude product will separate as a dark oil. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target quinoline.
Quantitative Data (Predicted):
| Reactant | Molar Mass ( g/mol ) | Moles | Predicted Product | Predicted Yield (%) |
| This compound | 211.28 | 0.1 | 6-Methoxy-7-methyl-8-phenylquinoline | 60-70 |
| Glycerol | 92.09 | 0.3 |
Reaction Workflow:
Caption: Skraup synthesis of a substituted quinoline.
Synthesis of Substituted Carbazoles
Application Note: Carbazole derivatives are known for their significant biological activities, including antitumor and antibiotic properties.[6] Synthetic routes to carbazoles often involve the cyclization of diphenylamines or the reaction of anilines with other cyclic precursors.[6][7] this compound can be utilized in modern synthetic strategies, such as palladium-catalyzed intramolecular C-H arylation of a suitably derivatized aniline, to construct the carbazole nucleus with high regioselectivity.
Palladium-Catalyzed Synthesis of a Methoxy-Methyl-Phenyl-Carbazole
This protocol describes a potential pathway involving an initial N-arylation of this compound with an ortho-dihalogenated benzene derivative, followed by an intramolecular palladium-catalyzed C-H activation/C-C bond formation to yield the carbazole.
Experimental Protocol:
-
N-Arylation: In a flame-dried Schlenk tube under an argon atmosphere, combine 2.11 g (10 mmol) of this compound, 2.36 g (10 mmol) of 1-bromo-2-iodobenzene, 2.12 g (20 mmol) of sodium carbonate, and 0.11 g (0.5 mmol) of palladium(II) acetate.
-
Solvent and Ligand: Add 20 mL of anhydrous toluene and 0.21 g (1 mmol) of a suitable phosphine ligand (e.g., Xantphos).
-
Reaction: Heat the mixture at 110 °C for 24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, filter through Celite, and concentrate the filtrate. Purify the crude N-arylated product by column chromatography.
-
Intramolecular Cyclization: Dissolve the purified N-(2-bromophenyl)-5-methyl-4-phenyl-o-anisidine (10 mmol) in 20 mL of anhydrous dimethylacetamide.
-
Catalyst and Base: Add 0.11 g (0.5 mmol) of palladium(II) acetate, 0.42 g (1.5 mmol) of a suitable phosphine ligand (e.g., SPhos), and 2.8 g (30 mmol) of potassium carbonate.
-
Heating: Heat the mixture at 120 °C for 24 hours under an argon atmosphere.
-
Final Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting carbazole by column chromatography.
Quantitative Data (Predicted):
| Starting Material | Molar Mass ( g/mol ) | Moles | Predicted Product | Predicted Yield (%) |
| This compound | 211.28 | 10 | 1-Methoxy-2-methyl-3-phenyl-9H-carbazole | 50-65 (over 2 steps) |
| 1-Bromo-2-iodobenzene | 282.91 | 10 |
Reaction Workflow:
Caption: Palladium-catalyzed synthesis of a substituted carbazole.
Synthesis of Substituted Phenothiazines
Application Note: Phenothiazines are a class of heterocyclic compounds with a wide range of applications, most notably as antipsychotic drugs. The core structure is typically synthesized by the reaction of a diphenylamine derivative with sulfur.[8][9][10][11] A potential route to novel phenothiazines involves the synthesis of a substituted diphenylamine from this compound, followed by thionation.
Synthesis of a Methoxy-Methyl-Phenyl-Phenothiazine
This protocol outlines a two-step synthesis beginning with the formation of a diaryl ether, followed by a Smiles rearrangement to the diphenylamine, and subsequent thionation.
Experimental Protocol:
-
Diaryl Ether Synthesis (Ullmann Condensation): In a round-bottom flask, combine 2.11 g (10 mmol) of this compound, 1.87 g (11 mmol) of 2-bromonitrobenzene, 2.76 g (20 mmol) of potassium carbonate, and 0.19 g (1 mmol) of copper(I) iodide in 30 mL of dimethylformamide (DMF).
-
Reaction: Heat the mixture to 150 °C for 12 hours.
-
Work-up: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to obtain the crude diaryl ether.
-
Smiles Rearrangement and Reduction: The crude nitro-diaryl ether can be subjected to reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation) to an amine, which may facilitate a Smiles rearrangement to the corresponding diphenylamine under basic conditions.
-
Thionation: In a flask, mix the resulting substituted diphenylamine (5 mmol) with 0.19 g (6 mmol) of sulfur and a catalytic amount of iodine (0.025 g).
-
Heating: Heat the mixture to 160-180 °C for 4 hours. Hydrogen sulfide gas will be evolved.
-
Purification: Cool the reaction mixture. The solid product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the desired phenothiazine.
Quantitative Data (Predicted):
| Starting Material | Molar Mass ( g/mol ) | Moles | Predicted Product | Predicted Yield (%) |
| This compound | 211.28 | 10 | 1-Methoxy-2-methyl-3-phenylphenothiazine | 40-50 (multi-step) |
| 2-Bromonitrobenzene | 202.02 | 11 |
Reaction Workflow:
Caption: Multi-step synthesis of a substituted phenothiazine.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Methyl-4-phenyl-o-anisidine as a Putative Building Block for Kinase Inhibitors in Oncology
Disclaimer: Direct applications of 5-Methyl-4-phenyl-o-anisidine in medicinal chemistry are not extensively documented in publicly available literature. The following application notes and protocols are presented as a hypothetical case study based on the known utility of structurally similar substituted anilines and anisidines as building blocks for potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to illustrate the potential of this scaffold in oncology, particularly in the development of inhibitors for kinases such as BCR-ABL.
Introduction
Substituted anilines are a cornerstone in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The unique substitution pattern of this compound, featuring a methoxy, a methyl, and a phenyl group on the aniline core, presents an intriguing scaffold for the development of novel therapeutic agents. By analogy to other substituted anilines, this building block is a promising candidate for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.
This document outlines the prospective application of this compound in the synthesis of quinazolinone-based kinase inhibitors, hypothetically targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3]
Hypothetical Application: Development of a BCR-ABL Kinase Inhibitor
The BCR-ABL oncoprotein, a constitutively active tyrosine kinase, is the primary cause of CML.[1][2][3] Small molecule inhibitors that target the ATP-binding site of the ABL kinase domain have proven to be highly effective therapies. The quinazolinone scaffold is a well-established core for many kinase inhibitors. It is proposed that this compound can serve as a key building block for a novel quinazolinone derivative with potential inhibitory activity against BCR-ABL.
The rationale for this application is based on the successful incorporation of substituted anilines in the synthesis of numerous potent kinase inhibitors. The specific substituents on this compound (methyl, phenyl, and methoxy groups) could confer favorable properties such as enhanced binding affinity, improved metabolic stability, and desirable pharmacokinetic profiles.
Quantitative Data of Analogous Kinase Inhibitors
To provide a context for the potential potency of a kinase inhibitor derived from this compound, the following table summarizes the in vitro inhibitory activities (IC50 values) of several known BCR-ABL inhibitors.
| Compound Name | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Imatinib | c-ABL | 400 | - | [1] |
| Nilotinib | c-ABL | 45 | - | [1] |
| Dasatinib | c-ABL | 9 | - | [1] |
| Compound 33a | BCR-ABL | 20.1 | K-562 | [4] |
| Compound 36a | BCR-ABL | 26.3 | K-562 | [4] |
Experimental Protocols
The following protocols describe a hypothetical workflow for the synthesis and biological evaluation of a quinazolinone-based kinase inhibitor derived from this compound.
Protocol 1: Synthesis of a Hypothetical Quinazolinone-based Kinase Inhibitor
This protocol outlines a two-step synthesis of a hypothetical quinazolinone derivative from a substituted anthranilic acid and this compound.
Step 1: Synthesis of 2-acetyl-5-nitroanthranilic acid
This intermediate can be synthesized from a commercially available starting material.
Step 2: Cyclocondensation to form the Quinazolinone Core
-
Materials:
-
2-acetyl-5-nitroanthranilic acid
-
This compound
-
Phosphorus oxychloride (POCl3)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of 2-acetyl-5-nitroanthranilic acid (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (3 equivalents) dropwise at 0 °C.
-
After the addition is complete, add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure quinazolinone derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (BCR-ABL)
This protocol describes a general method to assess the inhibitory activity of the synthesized compound against the BCR-ABL kinase.
-
Materials:
-
Recombinant human BCR-ABL kinase
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site)
-
Synthesized inhibitor compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor compound in kinase buffer.
-
In a 96-well plate, add the recombinant BCR-ABL kinase and the peptide substrate to each well.
-
Add the serially diluted inhibitor compound to the respective wells. Include a positive control (a known BCR-ABL inhibitor like Imatinib) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
BCR-ABL Signaling Pathway
The following diagram illustrates the central role of the BCR-ABL oncoprotein in driving the proliferation and survival of CML cells through the activation of downstream signaling pathways.[4][5][6][7]
References
- 1. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 2. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Bcr-Abl in chronic myeloid leukemia and stem cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Methyl-4-phenyl-o-anisidine in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the documented and potential uses of 5-Methyl-4-phenyl-o-anisidine as an intermediate in the synthesis of dyes and pigments. This compound, a substituted aromatic amine, serves as a versatile building block for the creation of chromophoric molecules with potential applications in biochemical assays and as general colorants.
Application in the Synthesis of Biochemical Staining Agents
A documented application of this compound is in the synthesis of a key intermediate for an alkaline phosphatase (NAP) staining solution, as described in Chinese patent CN105181423A. This application is particularly relevant for drug development and diagnostics, where enzymatic assays are frequently employed. The final product is a substrate that, upon enzymatic cleavage, leads to the formation of a colored precipitate at the site of enzyme activity.
Signaling Pathway and Principle of Detection
The staining method relies on the enzymatic hydrolysis of a phosphate ester derivative of a naphthol compound. The liberated naphthol then couples with a diazonium salt to form an insoluble, colored azo dye precipitate. This compound is used to synthesize the naphthol derivative.
Caption: Enzymatic detection pathway using a substrate derived from this compound.
Experimental Protocol: Synthesis of the Naphthol Intermediate
This protocol is adapted from the procedure described in patent CN105181423A for the synthesis of 3-hydroxy-N-(2-methyl-5-methoxy-4-phenyl)-2-naphthalenecarboxamide.
Materials:
-
2-hydroxy-3-naphthoic acid
-
This compound
-
Anhydrous xylene (or similar high-boiling aromatic solvent)
-
Phosphorus trichloride (PCl₃)
-
3% Hydrochloric acid (HCl) aqueous solution
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-3-naphthoic acid (0.29 mol), anhydrous xylene (600 ml), and this compound (0.27 mol).
-
Heat the mixture to 80°C in a water bath with stirring for 10 minutes to ensure dissolution.
-
Slowly add phosphorus trichloride (0.09 mol) to the reaction mixture.
-
Increase the temperature to reflux and maintain for 2 hours.
-
While hot, collect the supernatant. A precipitate will form upon cooling.
-
Filter the cooled mixture to isolate the precipitate.
-
Wash the precipitate sequentially with xylene and distilled water.
-
Resuspend the precipitate in a 3% HCl aqueous solution and heat. Filter the hot solution.
-
Allow the filtrate to cool, leading to the precipitation of the purified product.
-
Wash the final precipitate with hot distilled water and dry to obtain the yellow intermediate, 3-hydroxy-N-(2-methyl-5-methoxy-4-phenyl)-2-naphthalenecarboxamide.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material 1 | 2-hydroxy-3-naphthoic acid (54g, 0.29mol) | CN105181423A |
| Starting Material 2 | This compound (57g, 0.27mol) | CN105181423A |
| Reagent | Phosphorus trichloride (0.09mol) | CN105181423A |
| Solvent | Anhydrous xylene (600ml) | CN105181423A |
| Reaction Time | 2 hours at reflux | CN105181423A |
| Product Appearance | Yellow precipitate | CN105181423A |
Proposed Application in Azo Dye and Pigment Synthesis
While specific examples of commercial dyes and pigments derived from this compound are not widely documented in publicly available literature, its chemical structure makes it a prime candidate for the synthesis of azo dyes. The presence of a primary aromatic amine group allows for diazotization, followed by coupling with various aromatic compounds to produce a wide range of colors.
General Synthetic Pathway
The synthesis of azo dyes from this compound follows a two-step process: diazotization and azo coupling.
Caption: General workflow for the synthesis of azo dyes from this compound.
Proposed Experimental Protocol: Synthesis of a Monoazo Dye
This protocol describes a general procedure for synthesizing a simple azo dye using this compound and a common coupling component, such as 2-naphthol. The resulting dye is expected to be a reddish-orange solid.
Part A: Diazotization of this compound
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a 250 ml beaker, dissolve a specific molar amount of this compound in a mixture of concentrated HCl and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound with constant stirring. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring for an additional 15-20 minutes in the ice bath. The resulting solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
Materials:
-
Diazonium salt solution from Part A
-
2-Naphthol (or other coupling component)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the dye by vacuum filtration.
-
Wash the solid dye with cold distilled water until the filtrate is neutral.
-
Dry the dye in an oven at a moderate temperature (e.g., 60-80 °C).
Data Presentation (Hypothetical):
| Parameter | Proposed Value/Observation |
| Molar Ratio (Anisidine:Coupler) | 1:1 |
| Reaction Temperature | 0-5 °C |
| Expected Product Color | Reddish-Orange |
| Expected Yield | 80-90% |
| Potential Application | Textile Dye, Pigment for plastics |
Note: The exact color, yield, and properties of the resulting dye will depend on the chosen coupling component and the precise reaction conditions. The substitution pattern on the this compound ring is expected to influence the final color and fastness properties of the dye. Researchers should characterize the synthesized dyes using techniques such as UV-Vis spectroscopy, FT-IR, and NMR to confirm their structure and properties.
Application Notes and Protocols: Polymerization of o-Anisidine and its Derivatives
A Note on the Target Monomer: Initial literature searches for the polymerization of "5-Methyl-4-phenyl-o-anisidine" did not yield specific results. However, "5-Phenyl-o-anisidine" is a known and promising monomer for polyaniline studies.[1][2] It is plausible that this was the intended monomer of interest. This document will focus on the polymerization of the parent monomer, o-anisidine, and its derivatives, as the methodologies and principles are directly applicable to substituted analogs like 5-Phenyl-o-anisidine.
These application notes provide a comprehensive overview of the synthesis and characterization of poly(o-anisidine) (POA) and its derivatives, tailored for researchers, scientists, and drug development professionals. The protocols detailed below are based on established chemical and electrochemical polymerization methods.
Introduction
Poly(o-anisidine) (POA) is a derivative of polyaniline, a well-studied conducting polymer. The presence of the methoxy group (-OCH₃) in the ortho position of the aniline ring imparts unique properties to POA, such as improved solubility in common organic solvents compared to polyaniline, while retaining its electroactive and conducting characteristics.[3] These properties make POA and its derivatives attractive for a variety of applications, including sensors, electrochromic devices, batteries, and anticorrosion coatings.[3][4] This document outlines the primary methods for the synthesis of POA: chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization of o-Anisidine
Chemical oxidative polymerization is a common and scalable method for producing powdered POA. The process involves the oxidation of the o-anisidine monomer in an acidic medium using a suitable oxidizing agent.
Experimental Protocol:
Materials:
-
o-Anisidine monomer (double distilled before use)[5]
-
Hydrochloric acid (HCl) (1 M)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution (Solution A): Prepare Solution A by dissolving 3 g of o-anisidine monomer in 10 mL of 1 M HCl. Place the solution in an ice bath and stir magnetically.[3]
-
Oxidant Solution (Solution B): Prepare Solution B by dissolving 4 g of ammonium persulfate in 10 mL of 1 M HCl. Keep this solution in an ice bath.[3]
-
Polymerization: Add Solution B dropwise to the constantly stirred Solution A in the ice bath. The reaction mixture will gradually change color, indicating the onset of polymerization.[3]
-
Reaction Time: Continue stirring the reaction mixture for 2 hours to ensure complete polymerization.[3]
-
Purification:
-
Filter the resulting polymer precipitate.
-
Wash the precipitate with deionized water to remove any unreacted monomer and oxidant.
-
Subsequently, wash with methanol.
-
Dry the purified polymer powder under vacuum at 60 °C for 24 hours.
-
Workflow for Chemical Oxidative Polymerization:
Caption: Workflow for the chemical oxidative polymerization of o-anisidine.
Electrochemical Polymerization of o-Anisidine
Electrochemical polymerization allows for the direct synthesis of POA films onto a conductive substrate. This method offers excellent control over the film thickness and morphology by adjusting the electrochemical parameters.
Experimental Protocol:
Materials and Equipment:
-
o-Anisidine monomer (double distilled before use)[5]
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) as the supporting electrolyte[5]
-
Deionized water
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Platinum (Pt), Indium Tin Oxide (ITO) coated glass)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl)
-
-
Potentiostat/Galvanostat
Procedure (Galvanostatic Method):
-
Electrolyte Preparation: Prepare an aqueous solution containing 0.2 M o-anisidine and 1 M H₂SO₄.[5]
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte.
-
Polymerization: Apply a constant current density of 2 mA/cm² to the working electrode at a temperature of 29°C.[5] The polymerization potential will change over time, and a POA film will deposit on the working electrode.
-
Film Characterization: After deposition, the POA-coated electrode can be rinsed with deionized water and characterized.
Workflow for Electrochemical Polymerization:
Caption: Workflow for the electrochemical polymerization of o-anisidine.
Polymerization of o-Anisidine Derivatives and Copolymers
The protocols described above can be adapted for the polymerization of o-anisidine derivatives and for the synthesis of copolymers.
-
Derivatives: For substituted o-anisidine monomers like 5-Phenyl-o-anisidine, the same chemical and electrochemical methods can be employed. Adjustments to solvent and reaction conditions may be necessary depending on the solubility and reactivity of the specific monomer.
-
Copolymers: Copolymers can be synthesized by introducing multiple monomers into the initial reaction mixture. For example, poly(o-anisidine-co-aniline) can be synthesized electrochemically from a solution containing both o-anisidine and aniline monomers.[6]
Table 1: Summary of Polymerization Conditions and Properties
| Polymer Type | Monomer(s) | Polymerization Method | Oxidant/Conditions | Conductivity | Reference |
| Poly(o-anisidine) | o-Anisidine | Chemical Oxidative | (NH₄)₂S₂O₈ in HCl | - | [3] |
| Poly(o-anisidine) | o-Anisidine | Electrochemical | Galvanostatic (2 mA/cm²) | Higher with H₂SO₄ than HCl | [5] |
| Poly[aniline-co-(o-anisidine)] | Aniline, o-Anisidine | Chemical Oxidative | Potassium Iodate in HCl | 10⁻⁵ S/cm (undoped) | [7] |
| Poly(o-anisidine-co-aniline) | o-Anisidine, Aniline | Electrochemical | Cyclic Voltammetry | - | [6] |
| Poly(m-phenylenediamine-co-o-anisidine) | m-Phenylenediamine, o-Anisidine | Chemical Oxidative | (NH₄)₂S₂O₈ in HCl | 1.228 S/m | [8] |
Characterization of Poly(o-anisidine) and its Derivatives
The synthesized polymers should be characterized to confirm their structure, morphology, and properties.
Standard Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure. For POA, expect to see N-H stretching, C=C stretching of quinoid and benzenoid rings, and bands related to the methoxy group.[3]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the polymer, which provides information about the oxidation state and conjugation length.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer film or powder.
-
Four-Probe Technique: For measuring the electrical conductivity of the polymer films or pellets.[5]
-
Cyclic Voltammetry (CV): To investigate the electrochemical behavior, including redox activity and stability.
Logical Relationship of Characterization Techniques:
Caption: Interrelation of characterization techniques for POA analysis.
Applications and Future Directions
Poly(o-anisidine) and its derivatives are versatile materials with potential applications in various fields.
-
Biosensors: The conductivity and surface chemistry of POA films make them suitable for the immobilization of biomolecules for biosensing applications.[5]
-
Antibacterial Materials: Composites of POA with nanoparticles like BaSO₄ have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]
-
Anticorrosion Coatings: POA coatings can protect metal surfaces from corrosion.[4][6]
-
Drug Delivery: The polymer matrix could potentially be used for the controlled release of therapeutic agents.
Future research can focus on the synthesis of novel derivatives of o-anisidine, such as 5-Phenyl-o-anisidine, to fine-tune the polymer's properties for specific applications in drug development and biomedical engineering. The development of advanced composites and nanocomposites will also open up new avenues for these versatile conducting polymers.
References
- 1. 5-PHENYL-O-ANISIDINE CAS#: 39811-17-1 [chemicalbook.com]
- 2. 5-苯基邻茴香胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ss-pub.org [ss-pub.org]
Application Notes and Protocols for Catalytic Use of Metal Complexes with 5-Methyl-4-phenyl-o-anisidine
Disclaimer: Extensive literature searches did not yield specific examples of the catalytic application of metal complexes derived from 5-Methyl-4-phenyl-o-anisidine. The following application notes and protocols are representative examples based on the catalytic activities of structurally similar biphenyl amine and anisidine-derived ligand-metal complexes. These are intended to serve as a guideline for potential applications and would require empirical validation for the specific ligand of interest.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Palladium complexes are highly effective catalysts for the formation of carbon-carbon bonds. Ligands based on bulky, electron-rich anilines can enhance the stability and activity of the palladium center. A hypothetical palladium complex of this compound could potentially serve as an efficient catalyst for Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. The steric hindrance provided by the methyl and phenyl groups, combined with the electronic properties of the anisidine moiety, could promote high turnover numbers and yields.
Potential Advantages:
-
Enhanced Stability: The bulky biphenyl-like structure could protect the metal center from deactivation.
-
Improved Solubility: The organic nature of the ligand may enhance solubility in common organic solvents used for cross-coupling reactions.
-
High Catalytic Activity: The electron-donating nature of the anisidine could facilitate the oxidative addition step in the catalytic cycle.
Table 1: Hypothetical Performance in Suzuki-Miyaura Coupling of 4-bromotoluene and Phenylboronic Acid
| Entry | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | Toluene | K₂CO₃ | 100 | 12 | >95 |
| 2 | 0.5 | Dioxane | Cs₂CO₃ | 110 | 12 | >98 |
| 3 | 0.1 | THF/H₂O | K₃PO₄ | 80 | 24 | 90 |
Experimental Protocol 1: Synthesis of a Hypothetical Palladium(II) Complex
This protocol describes a general method for the synthesis of a palladium(II) complex with this compound, which could then be used as a pre-catalyst.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Toluene, anhydrous
-
Hexane, anhydrous
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in anhydrous toluene.
-
To this solution, add Palladium(II) acetate (1 equivalent) portion-wise with stirring.
-
Heat the reaction mixture to 80°C and stir for 4 hours. The color of the solution may change, indicating complex formation.
-
Allow the mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum.
-
Add anhydrous hexane to precipitate the crude product.
-
Filter the solid product under an inert atmosphere, wash with cold hexane, and dry under vacuum.
-
Characterize the resulting complex using techniques such as NMR, FT-IR, and elemental analysis.
Experimental Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for using the synthesized palladium complex in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) complex of this compound
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or THF/H₂O mixture)
-
Standard reaction glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium complex (0.01 mmol, 1 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 2: Cobalt-Catalyzed C-H Functionalization
Introduction: Recent research has shown that cobalt catalysts can be effective for C-H functionalization reactions. For instance, cobalt-catalyzed C(sp²)-H allylation of biphenyl amines has been reported.[1] A cobalt complex with this compound could potentially be explored for similar transformations, offering a more sustainable and cost-effective alternative to precious metal catalysts. The directing-group ability of the amine in the ligand could facilitate regioselective C-H activation.
Potential Applications:
-
Late-stage functionalization of complex molecules.
-
Synthesis of novel substituted biaryls.
-
Development of more environmentally benign catalytic processes.
Visualizations
Caption: A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for catalyst synthesis and its use in a cross-coupling reaction.
References
Application Notes and Protocols for the N-Alkylation of 5-Methyl-4-phenyl-o-anisidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 5-Methyl-4-phenyl-o-anisidine, a crucial transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The protocols described herein focus on modern and efficient methodologies, offering alternatives to traditional N-alkylation techniques that often rely on harsh reagents.
The primary strategies covered include classical N-alkylation with alkyl halides and catalytic methods utilizing alcohols as green alkylating agents through the "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1] These catalytic approaches are advantageous due to their high atom economy, with water being the main byproduct.[1][2]
Core Concepts and Strategies
The N-alkylation of anilines, such as this compound, involves the formation of a new carbon-nitrogen bond at the amino group. The choice of methodology depends on factors like the desired alkyl group, substrate tolerance to reaction conditions, and scalability.
-
Classical N-Alkylation with Alkyl Halides: This is a widely used method involving the reaction of the aniline with an alkyl halide in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction.[3]
-
Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen): This greener approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. The reaction proceeds through a cycle involving the oxidation of the alcohol to an aldehyde, condensation with the aniline to form an imine, and subsequent reduction of the imine to the N-alkylated aniline.[1] Catalysts based on ruthenium, manganese, and nickel are commonly employed for this transformation.[1][4][5]
Experimental Protocols
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Add the alkyl halide (1.1 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Data Presentation:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodomethane | K₂CO₃ | DMF | 60 | 6 | 92 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 8 | 88 |
| Ethyl Bromide | NaH | DMF | 25 | 12 | 85 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Protocol 2: Ruthenium-Catalyzed N-Alkylation with Alcohols
This protocol utilizes a ruthenium catalyst for the N-alkylation of this compound with an alcohol via the borrowing hydrogen mechanism.[1]
Materials:
-
This compound
-
Alcohol (e.g., Benzyl alcohol, 1-Butanol)
-
[Ru(p-cymene)Cl₂]₂
-
Phosphine ligand (e.g., Xantphos)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Water
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon), combine [Ru(p-cymene)Cl₂]₂ (0.025 mmol) and the phosphine ligand (0.05 mmol) in dry toluene (2 mL).
-
Add this compound (1.0 mmol) and the alcohol (1.2 mmol) to the mixture.
-
Carefully add sodium hydride (1.2 mmol) portion-wise to the stirring solution.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.[1]
-
Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the mixture to room temperature and quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by column chromatography to yield the pure N-alkylaniline.[1]
Data Presentation:
| Alcohol | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | 2.5 | NaH | Toluene | 110 | 24 | 85 |
| 1-Butanol | 2.5 | NaH | Toluene | 110 | 24 | 78 |
| Cyclohexylmethanol | 2.5 | NaH | Toluene | 110 | 24 | 75 |
Note: Yields are representative and based on similar aniline alkylations.[1]
Protocol 3: Nickel-Catalyzed N-Alkylation with Alcohols
This protocol details a nickel-catalyzed approach for the selective mono-N-alkylation of anilines with alcohols.[5]
Materials:
-
This compound
-
Alcohol (e.g., Benzyl alcohol)
-
NiBr₂
-
1,10-Phenanthroline (ligand)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add NiBr₂ (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and t-BuOK (1.0 mmol) to an oven-dried reaction vessel.
-
Add this compound (1.0 mmol), the alcohol (1.2 mmol), and dry toluene (2.0 mL).
-
Seal the vessel and heat the reaction mixture to 130 °C for 48 hours.[5]
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Alcohol | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | 5 | 10 | t-BuOK | 130 | 48 | 82 |
| 4-Methoxybenzyl alcohol | 5 | 10 | t-BuOK | 130 | 48 | 88 |
| 1-Hexanol | 5 | 10 | t-BuOK | 130 | 48 | 70 |
Note: Yields are estimated based on reported data for similar substrates.[5]
Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: The Borrowing Hydrogen catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Schiff Bases Utilizing 5-Methyl-4-phenyl-o-anisidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 5-Methyl-4-phenyl-o-anisidine. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a pivotal class of compounds in medicinal and materials chemistry. The incorporation of the this compound moiety is anticipated to yield novel Schiff bases with unique electronic and steric properties, making them promising candidates for applications in drug design, catalysis, and materials science.
The protocols outlined below are based on established methodologies for Schiff base synthesis from substituted anilines and aromatic aldehydes. While specific reaction conditions for this compound are not extensively documented, the provided methods serve as a robust starting point for synthesis and can be optimized to achieve desired yields and purity.
General Reaction Principle
The synthesis of Schiff bases from this compound and an aldehyde proceeds through a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable imine product. The reaction is typically catalyzed by a small amount of acid.
Diagram: General Synthesis of Schiff Bases
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases using this compound
This protocol describes a general method for the condensation reaction between this compound and a suitable aldehyde.
Materials:
-
This compound
-
Substituted or unsubstituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, vanillin)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
To this solution, add 1.0 equivalent of the selected aldehyde, also dissolved in a minimal amount of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice to precipitate the crude Schiff base.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and characterization of Schiff bases derived from this compound.
Table 1: Reaction Conditions and Yields
| Entry | Aldehyde (R-CHO) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Ethanol | Acetic Acid | 3 | ||
| 2 | Salicylaldehyde | Ethanol | Acetic Acid | 2 | ||
| 3 | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | 4 | ||
| 4 | Vanillin | Ethanol | Acetic Acid | 3 |
Table 2: Spectroscopic Data
| Entry | Schiff Base | FT-IR (cm⁻¹) C=N stretch | ¹H NMR (δ, ppm) -CH=N- proton | Mass Spec (m/z) [M]⁺ |
| 1 | Product from Benzaldehyde | |||
| 2 | Product from Salicylaldehyde | |||
| 3 | Product from 4-Nitrobenzaldehyde | |||
| 4 | Product from Vanillin |
Workflow and Process Visualization
Diagram: Experimental Workflow for Schiff Base Synthesis
Application Note: Development of Analytical Methods for the Detection of 5-Methyl-4-phenyl-o-anisidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-phenyl-o-anisidine is an aromatic amine that may arise as an impurity or intermediate in the synthesis of various pharmaceutical compounds and other chemical products. Due to the potential toxicological concerns associated with aromatic amines, sensitive and specific analytical methods are crucial for its detection and quantification. This document provides detailed protocols and application notes for the determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are based on established analytical principles for similar compounds and serve as a starting point for method development and validation in a research or quality control setting.
Analytical Methods Overview
Two primary analytical techniques are proposed for the detection and quantification of this compound: HPLC-UV for routine analysis and GC-MS for confirmation and higher sensitivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. The proposed method is adapted from established methods for anisidine isomers, such as NIOSH Method 2514.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent confirmatory technique. The mass spectrometer provides structural information, which aids in the unambiguous identification of the target analyte.[4][5]
Quantitative Data Summary
The following tables summarize the proposed starting conditions for the HPLC-UV and GC-MS methods. These parameters should be optimized during method development and validation.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Table 2: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-300 amu |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol is a detailed procedure for the quantitative analysis of this compound in a sample matrix.
1. Reagents and Materials
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Methanol (for sample and standard preparation)
-
0.45 µm syringe filters
2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of methanol.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Instrument Setup and Analysis
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standards, starting with the lowest concentration.
-
Inject the prepared samples.
-
Inject a blank (methanol) after every few sample injections to check for carryover.
5. Data Analysis
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process for analytical method development.
References
Application Notes and Protocols for the Evaluation of Potential Biological Activities of Novel Compounds Derived from 5-Methyl-4-phenyl-o-anisidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of the potential biological activities of novel compounds derived from 5-Methyl-4-phenyl-o-anisidine. This document outlines detailed protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, and provides templates for data presentation and visualization of relevant biological pathways and experimental workflows.
Introduction to the Therapeutic Potential of Novel Heterocyclic Compounds
Heterocyclic compounds form the backbone of a vast array of pharmacologically active molecules. Derivatives of complex aromatic amines such as this compound are of significant interest in drug discovery due to their structural diversity and potential to interact with various biological targets. The exploration of such novel compounds requires a systematic approach to identify and characterize their biological effects. This document serves as a guide for the initial screening and evaluation of these potential therapeutic agents.
Anticancer Activity Evaluation
A primary area of investigation for novel compounds is their potential as anticancer agents. The following protocols describe how to assess the cytotoxic and antiproliferative effects of new chemical entities on cancer cell lines.
Data Presentation: Anticancer Activity
Quantitative data from anticancer assays should be summarized to compare the potency of different derivatives. The half-maximal inhibitory concentration (IC50) is a key parameter.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| [Example] MPA-001 | MCF-7 (Breast) | [e.g., 15.2 ± 1.8] |
| [Example] MPA-001 | HCT-116 (Colon) | [e.g., 22.5 ± 2.5] |
| [Example] MPA-002 | MCF-7 (Breast) | [e.g., 8.7 ± 0.9] |
| [Example] MPA-002 | HCT-116 (Colon) | [e.g., 12.1 ± 1.3] |
| [Reference Drug] | Doxorubicin | [e.g., 0.8 ± 0.1] |
Note: The data presented above are for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Materials:
-
Adherent cancer cell lines (e.g., MCF-7, HCT-116)[3]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates[1]
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[1]
-
DMSO (cell culture grade)[2]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[1][4]
Visualization: Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps for determining the IC50 value.
Caption: Workflow for determining IC50 values using the MTT assay.
Visualization: Potential Signaling Pathway Inhibition
Many anticancer agents function by inhibiting key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity Evaluation
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The following protocols can be used to screen compounds for activity against various microorganisms.
Data Presentation: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.[6][7]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Candida albicans (MIC µg/mL) |
| [Example] MPA-001 | [e.g., 32] | [e.g., 64] | [e.g., >128] |
| [Example] MPA-002 | [e.g., 16] | [e.g., 32] | [e.g., 64] |
| [Reference Drug] | Ciprofloxacin | [e.g., 1] | [e.g., 0.5] |
| [Reference Drug] | Fluconazole | [N/A] | [N/A] |
Note: The data presented above are for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of a compound against bacterial and fungal strains.[8][9]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[9]
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.[7]
-
Inoculation: Add a standardized microbial inoculum to each well.[6]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6][7]
Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases. Novel compounds can be screened for their ability to modulate inflammatory responses.
Data Presentation: Anti-inflammatory Activity
The inhibitory effect on inflammatory mediators or enzymes is often expressed as a percentage of inhibition or an IC50 value.
Table 3: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | COX-2 Inhibition (IC50 µM) | Nitric Oxide (NO) Inhibition (%) at 100 µg/mL |
| [Example] MPA-001 | [e.g., 18.5] | [e.g., 45.2] |
| [Example] MPA-002 | [e.g., 9.2] | [e.g., 68.7] |
| [Reference Drug] | Celecoxib | [e.g., 0.5] |
Note: The data presented above are for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocol: Inhibition of Protein Denaturation Assay
This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation, which is a hallmark of inflammation.[10]
Materials:
-
Bovine serum albumin (BSA) solution (1% in water)[10]
-
Test compounds at various concentrations
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a test tube, mix 2.8 mL of BSA solution with 0.2 mL of the test compound solution.[10]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Cooling: Cool the solution to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solution by reading the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualization: Key Inflammatory Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines.[11]
Caption: Inhibition of the NF-κB inflammatory pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. clyte.tech [clyte.tech]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. athmicbiotech.com [athmicbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Methyl-4-phenyl-o-anisidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methyl-4-phenyl-o-anisidine. The guidance is structured to address specific issues that may be encountered during the experimental process, with a focus on yield optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A plausible synthetic route to this compound involves a multi-step process. Below are common issues and troubleshooting advice for each potential stage of the synthesis.
Stage 1: Nitration of a Phenyl precursor
Q1: My nitration reaction is resulting in a low yield of the desired nitro-aromatic intermediate. What are the common causes?
A1: Low yields in nitration reactions are often due to several factors:
-
Inadequate Nitrating Agent: Ensure the appropriate concentration and composition of your nitrating mixture (e.g., HNO₃/H₂SO₄). The ratio of nitric acid to sulfuric acid is critical for the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
Reaction Temperature: The temperature must be carefully controlled. Too high a temperature can lead to the formation of undesired byproducts and dinitrated species. For many nitrations, maintaining a low temperature (e.g., 0-10°C) is crucial.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time might promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
-
Substrate Reactivity: The starting material's reactivity influences the reaction conditions. Electron-rich aromatic rings are more susceptible to over-nitration.
Troubleshooting Steps:
-
Optimize Nitrating Agent Ratio: Experiment with different ratios of HNO₃ to H₂SO₄.
-
Precise Temperature Control: Use an ice bath or a cryostat to maintain the optimal temperature throughout the addition of the substrate.
-
Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product to avoid under- or over-reacting.
Stage 2: Methoxylation of a Hydroxyphenyl Intermediate
Q2: I am observing incomplete conversion and the formation of byproducts during the methoxylation step. How can I improve the yield?
A2: Incomplete methoxylation can be due to several factors:
-
Base Strength and Stoichiometry: A sufficiently strong base (e.g., K₂CO₃, NaOH) is required to deprotonate the hydroxyl group. Ensure you are using an adequate stoichiometric amount of the base.
-
Methylating Agent: Dimethyl sulfate or methyl iodide are common methylating agents. Ensure their purity and use a slight excess.
-
Solvent Choice: The choice of solvent (e.g., Dimethyl carbonate, DMF, Acetone) can significantly impact the reaction rate and yield.[1][2]
-
Reaction Temperature and Time: The reaction may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the point of maximum conversion.[1] A prolonged reaction at high temperatures could lead to side reactions.[3]
Troubleshooting Steps:
-
Vary the Base: If one base is not effective, consider trying an alternative.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.
-
Solvent Screening: Perform small-scale reactions in different polar aprotic solvents to find the optimal one.
Stage 3: Suzuki Coupling to Introduce the Phenyl Group
Q3: The yield of my Suzuki coupling reaction to form the biphenyl structure is low. What are the likely causes?
A3: Low yields in Suzuki coupling are often traced back to:
-
Catalyst Activity: The Palladium catalyst (e.g., Pd(PPh₃)₄) is sensitive to air and moisture. Ensure it is handled under an inert atmosphere (e.g., Argon or Nitrogen). Catalyst deactivation can halt the reaction.
-
Ligand Choice: The choice of ligand can significantly influence the catalytic cycle.
-
Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step. The strength and solubility of the base can affect the reaction rate and yield.
-
Solvent System: A mixture of solvents (e.g., Toluene/Ethanol/Water) is often used to dissolve all reactants. The solvent system needs to be optimized for your specific substrates.
-
Purity of Reactants: Impurities in the boronic acid or the aryl halide can poison the catalyst.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to set up the reaction.
-
Screen Bases and Solvents: Run small-scale parallel reactions to screen different bases and solvent systems.
-
Purify Reactants: Recrystallize the aryl halide and boronic acid if their purity is questionable.
Stage 4: Reduction of the Nitro Group to an Amine
Q4: My nitro group reduction is not going to completion, or I am seeing byproducts. How can I optimize this step?
A4: Incomplete reduction or byproduct formation can be due to:
-
Choice of Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., Sn/HCl, Fe/HCl).[1][2] The choice depends on the presence of other functional groups in the molecule that might also be reduced.
-
Catalyst Loading and Activity (for hydrogenation): Ensure sufficient catalyst loading and that the catalyst is active. For catalytic hydrogenation, pressure and temperature are key parameters.[1][4]
-
Reaction Conditions (for chemical reduction): The concentration of the acid and the reaction temperature are important for chemical reductions.
-
Workup Procedure: The workup often involves neutralization with a base to liberate the free amine. Incomplete neutralization can result in the loss of product as an ammonium salt.
Troubleshooting Steps:
-
Select the Appropriate Reducing Agent: Consider the compatibility of the reducing agent with other functional groups on your molecule.
-
Optimize Hydrogenation Conditions: If using catalytic hydrogenation, vary the catalyst loading, hydrogen pressure, and temperature.
-
Monitor pH during Workup: Ensure the pH is sufficiently basic to fully deprotonate the amine product.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for syntheses of compounds structurally related to this compound. This data can serve as a starting point for optimizing your own experimental parameters.
Table 1: Synthesis of 3-nitro-4-hydroxybiphenyl [1]
| Parameter | Value |
| Starting Material | Hydroxybiphenyl |
| Reagents | Nitric acid, Methyl tert-butyl ether (MTBE) |
| Temperature | 30°C |
| Reaction Time | 3 hours |
| Yield | 93% |
Table 2: Synthesis of 3-nitro-4-methoxybiphenyl [1]
| Parameter | Value |
| Starting Material | 3-nitro-4-hydroxybiphenyl |
| Reagents | Dimethyl carbonate, Tetrabutylammonium bromide (TBAB), Potassium carbonate |
| Temperature | 100°C (Reflux) |
| Reaction Time | 48 hours |
| Yield | 98.7% |
Table 3: Synthesis of 3-amino-4-methoxybiphenyl (5-phenyl-o-anisidine) [1]
| Parameter | Value |
| Starting Material | 3-nitro-4-methoxybiphenyl |
| Reagents | 5% Raney Nickel, Methanol |
| Temperature | 60°C |
| Pressure | 1.5 MPa |
| Reaction Time | 3 hours |
| Yield | 93% |
Experimental Protocols
The following are representative protocols for key reaction steps in the synthesis of a substituted phenyl-o-anisidine. These should be adapted based on the specific substrate and desired scale.
Protocol 1: Nitration of a Hydroxyphenyl Compound (adapted from the synthesis of 3-nitro-4-hydroxybiphenyl) [1]
-
In a three-necked flask, dissolve the hydroxybiphenyl precursor in methyl tert-butyl ether (MTBE) at a controlled temperature of 30°C.
-
Prepare a solution of nitric acid in MTBE and add it dropwise to the reaction mixture over 1 hour.
-
Stir the reaction mixture for an additional 3 hours, monitoring completion by TLC.
-
Quench the reaction by pouring the mixture into ice water.
-
Filter the resulting precipitate and dry to obtain the nitro-hydroxybiphenyl product.
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction (adapted from the synthesis of o-anisidine) [4]
-
In a suitable pressure reactor, charge the nitro-aromatic substrate, a solvent such as methanol, and a catalyst (e.g., 10% Pt/C or 5% Raney Nickel).[1][4]
-
Seal the reactor and replace the atmosphere with nitrogen, followed by hydrogen.
-
Pressurize the reactor with high-purity hydrogen to the desired pressure (e.g., 0.4 MPa).[4]
-
Heat the reaction mixture to the target temperature (e.g., 40-60°C) and stir for 6-8 hours.[1][4]
-
Monitor the reaction for completion by TLC or GC.
-
After cooling and venting the hydrogen, filter the catalyst.
-
Remove the solvent by rotary evaporation to obtain the crude amine product, which can be further purified by distillation or crystallization.
Visualizations
Logical Workflow for Synthesis
Caption: A plausible synthetic pathway for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low synthesis yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Methyl-4-phenyl-o-anisidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methyl-4-phenyl-o-anisidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities can include starting materials from the synthesis, by-products from side reactions, and degradation products. Given its structure as a substituted aromatic amine, potential impurities might include related isomers, unreacted precursors, or oxidized species. Aromatic amines, in general, can be susceptible to air oxidation, which often results in colored impurities.
Q2: My purified this compound is discolored (e.g., yellow, brown, or black). What is the likely cause and how can I fix it?
Discoloration is a common issue with aromatic amines and is often due to aerial oxidation. To address this:
-
Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal to the hot dissolution step of recrystallization can help adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal.[1][2]
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Fresh Solvents: Ensure that the solvents used for purification are pure and free from oxidizing contaminants.
Q3: I am having difficulty finding a suitable solvent for the recrystallization of this compound. What should I do?
Finding the ideal recrystallization solvent can be challenging. A systematic approach is recommended:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various common laboratory solvents at room temperature and upon heating.[2] Solvents to consider for aromatic amines include ethanol, methanol, or mixtures of ethanol and water.[1]
-
Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.
Q4: My yield is very low after recrystallization. How can I improve it?
Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
-
Cooling too quickly: Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to induce maximum crystallization.[2]
-
Loss during transfer: Carefully transfer all materials and rinse flasks with a small amount of the cold mother liquor to recover any remaining crystals.[2]
Troubleshooting Guides
Problem 1: Tailing or Poor Separation during Silica Gel Column Chromatography
Cause: this compound, being a basic amine, can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to significant tailing of the product peak, poor separation from impurities, and even product degradation on the column.[3][4]
Solutions:
| Solution | Description | Advantages | Disadvantages |
| Mobile Phase Modification | Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent.[3][4] | Simple to implement with standard silica gel. | The basic modifier needs to be removed from the collected fractions. |
| Use of Alternative Stationary Phases | Employ a more inert or basic stationary phase such as basic alumina or amine-functionalized silica.[3] | Reduces strong interactions with the stationary phase, leading to better peak shape and recovery. | May require different solvent systems and optimization. |
| Reverse-Phase Chromatography | Utilize a reverse-phase column (e.g., C18) with a suitable mobile phase, such as acetonitrile and water with a buffer.[5] | Often provides excellent separation for moderately polar compounds. | Requires access to HPLC or MPLC equipment and may be less scalable for very large quantities. |
Problem 2: Product Degradation During Purification
Cause: Aromatic amines can be sensitive to heat and air, leading to decomposition or oxidation, especially during prolonged heating in distillation or refluxing during recrystallization.
Solutions:
| Solution | Description | Advantages | Disadvantages |
| Vacuum Distillation | For liquid products or those with a suitable boiling point, distillation under reduced pressure lowers the boiling point and minimizes thermal decomposition.[1] | Effective for removing non-volatile and some volatile impurities. | Not suitable for non-volatile solids. |
| Purge with Inert Gas | When heating solutions of the amine, bubbling a slow stream of nitrogen or argon through the solvent can help to displace dissolved oxygen. | Reduces oxidation. | Requires a source of inert gas. |
| Minimize Heating Time | Dissolve the compound in the hot solvent as quickly as possible during recrystallization and avoid prolonged heating. | Simple and reduces the risk of thermal degradation. | May not be sufficient if the compound is very sensitive. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a series of small test tubes, test the solubility of a few milligrams of the crude this compound in different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and with gentle heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[2]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
-
Stationary Phase: Pack a glass column with silica gel.
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Mobile Phase Preparation: Choose an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) based on TLC analysis. To this solvent system, add 0.5-1% triethylamine to neutralize the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution: Elute the column with the prepared mobile phase, collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor separation during column chromatography.
References
"troubleshooting side reactions in 5-Methyl-4-phenyl-o-anisidine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-4-phenyl-o-anisidine. The content is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during this synthesis.
Proposed Synthetic Route
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This proposed route involves the coupling of an aryl halide, 4-bromo-5-methyl-2-methoxyaniline , with phenylboronic acid in the presence of a palladium catalyst.
Troubleshooting Guides & FAQs
Q1: I am observing no or very low conversion of my starting materials. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in the Suzuki coupling for this substrate can stem from several factors, primarily related to the catalyst system and reaction conditions. The electron-donating groups (methoxy and amino) on the aryl bromide can make oxidative addition, a key step in the catalytic cycle, more challenging.
Potential Causes & Troubleshooting Steps:
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Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) efficiently.
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Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Ensure your reaction is thoroughly degassed to prevent oxidation of the Pd(0) species.
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Ligand Issues: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reaction.
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Solution: For electron-rich aryl halides, bulky and electron-rich phosphine ligands are often more effective.[1] Consider switching from standard ligands like PPh₃ to more specialized biarylphosphines such as SPhos, XPhos, or RuPhos. These can accelerate the oxidative addition step.
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Base Incompatibility: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate.
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Solution: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of solvent can also affect the base's efficacy.
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Solvent Effects: The solvent system must be appropriate for all components of the reaction, including the base.
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Solution: A mixture of an organic solvent (like dioxane, THF, or toluene) with water is common for Suzuki reactions to help dissolve the inorganic base. Ensure the solvent is anhydrous (if required by the specific protocol) and properly degassed.
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Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition of the electron-rich aryl bromide.
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Solution: Gradually increase the reaction temperature, for example, from 80°C to 100°C or higher, while monitoring for product formation and potential decomposition.
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Q2: My reaction is producing a significant amount of a biphenyl byproduct (homocoupling of phenylboronic acid). How can I minimize this side reaction?
A2: The formation of biphenyl results from the homocoupling of phenylboronic acid. This side reaction is often promoted by the presence of oxygen or high concentrations of Pd(II) species.
Troubleshooting Steps:
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Thorough Degassing: Oxygen can facilitate the homocoupling pathway.
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Solution: Degas your solvent and the reaction mixture thoroughly before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
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Control of Palladium Species: Ensure the catalyst is predominantly in the Pd(0) state.
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Solution: Use a Pd(0) source directly or ensure your Pd(II) precatalyst is efficiently reduced. Adding the aryl halide to the mixture before the boronic acid can sometimes help, as oxidative addition can be faster than the homocoupling pathway.
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Stoichiometry: An excess of boronic acid can sometimes lead to increased homocoupling.
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Solution: Use a stoichiometry of boronic acid closer to 1:1 with the aryl halide (e.g., 1.1 to 1.2 equivalents).
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Q3: I am observing the formation of 3-methyl-4-methoxyaniline (dehalogenation byproduct). What causes this and how can it be prevented?
A3: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This can occur through a competing pathway in the catalytic cycle.
Potential Causes & Prevention:
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Source of Hydride: The hydride can come from solvents (like alcohols if used as a co-solvent) or the base.
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Solution: Ensure your solvent is not a hydride source. If using a base that can act as a hydride donor, consider an alternative.
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Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the rate of dehalogenation.
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Solution: Try to run the reaction at the lowest effective temperature and monitor for completion to avoid unnecessarily long reaction times.
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Q4: How should I purify the final product, this compound, to remove the catalyst and byproducts?
A4: Purification typically involves a combination of extraction and chromatography.
Purification Protocol:
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the inorganic base and salts.
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Removal of Palladium: The crude product may contain residual palladium.
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Filtration: Passing the organic solution through a pad of Celite can help remove some of the precipitated palladium black.
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Aqueous Wash: Washing with an aqueous solution of a thiol-containing reagent can sometimes help to sequester palladium.
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Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and organic byproducts like homocoupled biphenyl.
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Stationary Phase: Silica gel is typically used.
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Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution. The polarity can be adjusted based on TLC analysis.
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Quantitative Data Summary
The following table provides representative conditions for Suzuki-Miyaura couplings of electron-rich anilines, which can be used as a starting point for the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | 4-bromo-2-methoxyaniline | 4-bromo-2-methoxyaniline | 4-bromo-5-methyl-2-methoxyaniline (Proposed) |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | XPhos Pd G3 |
| Ligand | - | SPhos | - |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O |
| Temperature | 100 °C | 90 °C | 80 °C |
| Yield (Representative) | Moderate | Good to Excellent | High |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-5-methyl-2-methoxyaniline (Aryl Halide Precursor)
This protocol is adapted from general methods for the regioselective bromination of substituted anilines.
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Protection (Optional but Recommended): To a solution of 5-methyl-o-anisidine in dichloromethane, add one equivalent of acetic anhydride and a mild base like pyridine. Stir at room temperature until the starting material is consumed (monitor by TLC). Work up to isolate the acetamide-protected aniline.
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Bromination: Dissolve the protected aniline in a suitable solvent like acetic acid or dichloromethane. Cool the solution to 0-5°C. Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise, keeping the temperature below 5°C to control regioselectivity and prevent dibromination.
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Deprotection: After the reaction is complete, the resulting N-(4-bromo-2-methoxy-5-methylphenyl)acetamide can be hydrolyzed. Heat the compound in a mixture of aqueous HCl and ethanol under reflux until the deprotection is complete.
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Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by recrystallization or column chromatography to obtain 4-bromo-5-methyl-2-methoxyaniline.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
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Reaction Setup: To an oven-dried flask, add 4-bromo-5-methyl-2-methoxyaniline (1 equivalent), phenylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).
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Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
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Addition of Solvent and Catalyst: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask via syringe.
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Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Workup and Purification: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low conversion issues.
Caption: Main reaction pathway versus common side reactions.
References
"improving the stability of 5-Methyl-4-phenyl-o-anisidine in storage"
Welcome to the technical support center for 5-Methyl-4-phenyl-o-anisidine. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on improving the storage stability of this compound and to troubleshoot potential issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which was initially a light-colored powder, has turned brownish over time. Is it still usable?
A: A color change from a light shade to a brownish hue is a common indicator of degradation in aromatic amines, including anisidine derivatives. This is often due to oxidation from exposure to air and/or light.[1][2] While slight discoloration may not significantly impact the outcome of all experiments, it signifies the presence of impurities. For sensitive applications, such as in drug development or for quantitative assays, it is crucial to use the compound in its purest form. We recommend performing a purity analysis (e.g., by HPLC, LC-MS, or NMR) to determine the extent of degradation before use. If significant degradation has occurred, purification or using a fresh batch is advisable.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A: To minimize degradation, this compound should be stored with careful consideration of its sensitivity to light, air, and heat. Aromatic amines are known to be unstable under normal ambient conditions.[3] The following storage conditions are recommended:
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2][4] This minimizes contact with oxygen, a primary driver of oxidative degradation.
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Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.[2]
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Light: Protect from light by using an amber or opaque container.[1][3]
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Container: Use a tightly sealed container to prevent exposure to air and moisture.[3][5]
Q3: I have prepared a stock solution of this compound in an organic solvent. How should I store it and for how long is it stable?
A: The stability of this compound in solution depends on the solvent, concentration, and storage conditions. In general, solutions are more prone to degradation than the solid material.
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Solvent Choice: Use dry, deoxygenated solvents if possible.
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Storage: Store solutions at low temperatures (-20°C or -80°C) in tightly sealed vials with minimal headspace to reduce exposure to oxygen.[2] Protect from light.
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Duration: It is best practice to prepare solutions fresh for each experiment. If storage is necessary, it is advisable to perform a stability study to determine the acceptable storage duration for your specific application. Aliquoting stock solutions into single-use vials can prevent degradation from repeated freeze-thaw cycles.[2]
Q4: Can I use any stabilizers to prolong the shelf-life of this compound?
A: While industrial processes sometimes use stabilizers for aromatic amines, such as ethylene thiourea or alkyl tin compounds, these are generally not recommended for research-grade compounds as they introduce impurities that can interfere with experimental results.[6] The most effective way to ensure stability in a laboratory setting is to adhere to strict storage and handling protocols, including the use of an inert atmosphere and protection from light and heat. For specific applications, if a stabilizer is considered, its compatibility with the downstream experimental steps must be thoroughly evaluated.
Troubleshooting Guides
Issue: Unexpected side products or low yield in a reaction involving this compound.
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Possible Cause: Degradation of the starting material.
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Troubleshooting Steps:
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Assess Purity: Analyze the purity of your this compound stock using a suitable analytical method (HPLC, LC-MS, NMR).
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Compare Batches: If possible, compare the results with a fresh, unopened batch of the compound.
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Purify: If impurities are detected, consider purifying the material (e.g., by recrystallization or column chromatography) before use.
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Optimize Handling: When setting up the reaction, handle the compound under an inert atmosphere and minimize its exposure to light and elevated temperatures.
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Issue: Inconsistent results between experiments.
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Possible Cause: Inconsistent quality of this compound due to improper storage or handling.
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Troubleshooting Steps:
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Standardize Storage: Ensure all batches of the compound are stored under the same recommended conditions (inert atmosphere, low temperature, protected from light).
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Standardize Solution Preparation: Prepare solutions fresh for each experiment or establish a validated protocol for storing and using stock solutions, including a defined shelf-life.
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Implement Quality Control: Before starting a new set of experiments, perform a quick purity check on the starting material.
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Data Presentation
Table 1: Example Stability Study Protocol for this compound (Solid)
| Condition ID | Temperature (°C) | Atmosphere | Light Exposure | Time Points (Months) | Purity (%) | Appearance |
| A | 25 | Air | Ambient | 0, 1, 3, 6 | ||
| B | 25 | Air | Dark | 0, 1, 3, 6 | ||
| C | 4 | Air | Dark | 0, 1, 3, 6, 12 | ||
| D | 4 | Nitrogen | Dark | 0, 1, 3, 6, 12 |
Table 2: Example Stability Study Protocol for this compound in Solution (e.g., in DMSO)
| Condition ID | Temperature (°C) | Solvent | Light Exposure | Time Points (Days) | Concentration (mg/mL) | Purity (%) |
| E | 25 | DMSO | Ambient | 0, 1, 3, 7 | 10 | |
| F | 4 | DMSO | Dark | 0, 1, 3, 7, 14 | 10 | |
| G | -20 | DMSO | Dark | 0, 7, 14, 30, 60 | 10 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general method and may require optimization for your specific equipment and requirements.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier).
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Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
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Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak areas. Purity can be estimated by the relative area of the main peak.
Visualizations
References
- 1. Aniline - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 5. lobachemie.com [lobachemie.com]
- 6. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
Technical Support Center: By-product Analysis in 5-Methyl-4-phenyl-o-anisidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 5-Methyl-4-phenyl-o-anisidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.
Hypothetical Synthetic Pathway
Due to the limited availability of direct literature on the synthesis of this compound, we propose a plausible multi-step synthetic pathway. This pathway will serve as the basis for the subsequent by-product analysis and troubleshooting.
Caption: Plausible synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided by the key reaction steps involved in the proposed synthesis of this compound.
Part 1: Suzuki-Miyaura Coupling
The formation of the biaryl bond is a critical step. A common method is the Suzuki-Miyaura cross-coupling reaction.
Q1: I am observing significant amounts of homocoupling by-products in my Suzuki-Miyaura reaction. What are the likely causes and how can I minimize them?
A1: Homocoupling, the formation of biphenyl from phenylboronic acid and/or the dimerization of the aryl halide, is a common side reaction.
Potential Causes:
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Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.
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High Catalyst Loading or Inefficient Catalyst: Certain palladium catalysts or high concentrations can favor side reactions.
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Suboptimal Base or Solvent: The choice of base and solvent can significantly influence the reaction pathway.
Troubleshooting Strategies:
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Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
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Catalyst and Ligand Selection: For challenging substrates like electron-rich anilines, consider using modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands.
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Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction.
Table 1: Typical By-products in Suzuki-Miyaura Coupling
| By-product Name | Formation Mechanism | Typical Yield Range (%) | Mitigation Strategy |
| Biphenyl | Homocoupling of phenylboronic acid | 5-20 | Rigorous degassing, use of appropriate ligands. |
| Bis(2-amino-4-methyl-5-anisyl) | Homocoupling of the aryl halide | 2-10 | Optimize catalyst and reaction conditions. |
| 2-Amino-4-methylanisole | Protodeboronation of the aryl halide | 1-5 | Use of anhydrous solvents, appropriate base. |
digraph "Suzuki_Byproducts" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335", style=dashed];A[label="Aryl Halide"]; B[label="Boronic Acid"]; C [label="Desired Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Homocoupling By-product (A-A)"]; E [label="Homocoupling By-product (B-B)"]; F [label="Protodeboronation By-product (A-H)"];
A -> C [color="#34A853", style=solid]; B -> C [color="#34A853", style=solid]; A -> D; B -> E; A -> F; }
Caption: By-product formation in Suzuki-Miyaura coupling.
Part 2: Nitration of the Biphenyl Core
If the synthesis proceeds via nitration of a 4-methoxy-3-methylbiphenyl intermediate, controlling the regioselectivity and extent of reaction is crucial.
Q2: My nitration reaction is producing a mixture of isomers. How can I improve the selectivity for the desired product?
A2: The directing effects of the methoxy and methyl groups on the biphenyl core will influence the position of nitration. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director.
Potential By-products (Isomers):
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2-Nitro-4-methoxy-3-methylbiphenyl: Nitration ortho to the methoxy group.
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5-Nitro-4-methoxy-3-methylbiphenyl: Nitration para to the methoxy group is blocked, so this isomer is less likely.
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Nitration on the other phenyl ring: Depending on the reaction conditions, nitration can also occur on the unsubstituted phenyl ring.
Troubleshooting Strategies:
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Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity.
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Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, acetyl nitrate) can influence the isomer distribution. Milder nitrating agents may offer better control.
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Solvent: The polarity of the solvent can affect the reaction outcome.
Q3: I am observing di- and tri-nitrated by-products. How can I prevent over-nitration?
A3: The activating nature of the methoxy and methyl groups can make the biphenyl ring susceptible to multiple nitrations.
Troubleshooting Strategies:
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Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess or even a stoichiometric amount is recommended.
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Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the desired product is formed.
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Temperature Control: Maintain a low and constant temperature throughout the addition of the nitrating agent and the subsequent reaction time.
Table 2: Potential By-products in Nitration
| By-product Name | Formation Mechanism | Typical Yield Range (%) | Mitigation Strategy |
| Positional Isomers | Electrophilic aromatic substitution at different positions | 10-40 | Control of temperature and nitrating agent. |
| Di-nitrated products | Over-nitration | 5-15 | Careful control of stoichiometry and reaction time. |
| Oxidized by-products | Oxidation by nitric acid | 1-5 | Use of milder nitrating agents. |
Part 3: Reduction of the Nitro Group
The final step in the proposed alternative pathway is the reduction of the nitro group to an amine.
Q4: My reduction reaction is incomplete, and I am isolating nitroso or hydroxylamine intermediates. How can I drive the reaction to completion?
A4: Incomplete reduction is a common issue, often resulting from catalyst deactivation or insufficient reducing agent.
Troubleshooting Strategies:
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Catalyst Activity: Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. If necessary, increase the catalyst loading.
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Hydrogen Pressure: If performing catalytic hydrogenation, ensure adequate hydrogen pressure.
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Reaction Time and Temperature: Increase the reaction time or temperature as needed, while monitoring for potential side reactions.
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Choice of Reducing Agent: For substrates that are difficult to reduce, consider alternative reducing agents such as SnCl₂ in HCl or Fe in acetic acid.
Q5: I am observing the formation of colored impurities, possibly azo compounds. What causes this and how can I avoid it?
A5: Azo compounds can form from the condensation of partially reduced nitro intermediates (nitroso and hydroxylamine).
Troubleshooting Strategies:
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Reaction Conditions: The formation of azo compounds is often favored under certain pH conditions and with specific reducing agents. Catalytic hydrogenation is generally less prone to forming azo by-products compared to some metal/acid reductions.
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Efficient Reduction: Ensure rapid and complete reduction to the amine to minimize the concentration of reactive intermediates.
Table 3: Potential By-products in Nitro Group Reduction
| By-product Name | Formation Mechanism | Typical Yield Range (%) | Mitigation Strategy |
| Nitroso Intermediate | Incomplete reduction | 2-10 | Increase catalyst loading or reaction time. |
| Hydroxylamine Intermediate | Incomplete reduction | 2-10 | Increase catalyst loading or reaction time. |
| Azo Compound | Condensation of intermediates | 1-5 | Ensure efficient and complete reduction. |
digraph "Reduction_Byproducts" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335", style=dashed];A[label="Nitro Compound"]; B[label="Desired Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Nitroso Intermediate"]; D [label="Hydroxylamine Intermediate"]; E [label="Azo By-product"];
A -> C -> D -> B[color="#34A853", style=solid, label="Reduction Pathway"]; C -> E; D -> E; }
Caption: By-product formation during nitro group reduction.
Illustrative Experimental Protocols
The following are example protocols for the key reaction steps, based on procedures for structurally similar compounds. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from the coupling of 2-Amino-5-bromo-4-methylpyridine.
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Reaction Setup: To a dry Schlenk flask, add 2-Amino-5-bromo-4-methylanisole (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1).
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Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.
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Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitration of a Biphenyl Derivative
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Reaction Setup: Dissolve 4-methoxy-3-methylbiphenyl (1.0 eq) in glacial acetic acid at 0 °C.
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Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
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Reaction Execution: Stir the reaction mixture at 0-5 °C for 2 hours.
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Work-up: Pour the reaction mixture onto crushed ice and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄ and concentrate.
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Purification: Purify the product by recrystallization or column chromatography.
Protocol 3: Catalytic Hydrogenation of a Nitro-Biphenyl
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Reaction Setup: To a solution of the nitro-biphenyl derivative (1.0 eq) in methanol, add 10% Pd/C (5 mol%).
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Reaction Execution: Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ for 6 hours at room temperature.
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by recrystallization or column chromatography.
Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-4-phenyl-o-anisidine Derivatization
Welcome to the technical support center for the derivatization of 5-Methyl-4-phenyl-o-anisidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization reactions such as N-acylation, N-alkylation, and N-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the derivatization of this compound?
A1: The primary challenges stem from the steric hindrance around the amino group and the electronic properties of the substituents. The ortho-methoxy group and the adjacent methyl group create a sterically hindered environment, which can reduce the nucleophilicity of the amine. The methoxy group is electron-donating by resonance but electron-withdrawing by induction, which can modulate the reactivity of the aniline.[1] The phenyl group at the para position is also a bulky substituent.
Q2: How does the ortho-methoxy group influence the reactivity of the aniline?
A2: The ortho-methoxy group has competing electronic effects. Its inductive effect withdraws electron density, making the aniline less basic and less nucleophilic.[1] However, its resonance effect can donate electron density to the aromatic ring. The overall impact on reactivity will depend on the specific reaction conditions and the nature of the electrophile.
Q3: Can the phenyl substituent at the 4-position interfere with the derivatization?
A3: Yes, under certain electrophilic conditions, the phenyl ring could potentially undergo side reactions, such as acylation or halogenation, if the reaction is not selective for the amino group. Careful control of reaction conditions is necessary to ensure chemoselectivity.
Q4: What are the most common side products to expect?
A4: Common side products include diacylation (if the N-acylated product is still nucleophilic), O-acylation if any hydroxyl groups are present, and potential reactions on the phenyl ring under harsh conditions. For highly hindered anilines, incomplete reaction leading to recovery of starting material is also a common outcome.[2]
Q5: How can I purify the derivatized product?
A5: Purification can typically be achieved through column chromatography on silica gel or recrystallization. The choice of solvent for chromatography will depend on the polarity of the product. A typical workup may involve washing the organic layer with dilute acid and base to remove basic and acidic impurities, respectively.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in N-Acylation
Question: My N-acylation of this compound with acetic anhydride is giving a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the N-acylation of this sterically hindered aniline are common. Here are potential causes and solutions:
-
Insufficient Reactivity of Acylating Agent: Acetic anhydride may not be reactive enough.
-
Solution: Switch to a more reactive acylating agent like an acyl chloride (e.g., acetyl chloride).[2]
-
-
Lack of Catalyst: A catalyst is often necessary for hindered anilines.
-
Solution: Employ a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate.[2]
-
-
Unfavorable Reaction Conditions: The temperature and solvent can significantly impact the reaction.
-
Solution: Try a higher boiling point aprotic solvent like DMF or THF and consider increasing the reaction temperature.
-
-
Incomplete Deprotonation: The aniline may not be sufficiently nucleophilic.
-
Solution: For extremely unreactive anilines, pre-treatment with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF can dramatically increase nucleophilicity before adding the acylating agent.[2]
-
Issue 2: Formation of Multiple Products in N-Alkylation
Question: I am attempting N-alkylation with an alkyl halide and observing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a common issue as the mono-alkylated product can be more nucleophilic than the starting aniline.
-
Control Stoichiometry:
-
Solution: Use a large excess of the aniline relative to the alkylating agent to favor mono-alkylation.
-
-
Reaction Conditions:
-
Solution: Lowering the reaction temperature can help reduce the rate of the second alkylation.
-
-
Choice of Alkylating Agent:
-
Solution: Less reactive alkylating agents (e.g., alkyl chlorides instead of iodides) may provide better control.
-
-
Alternative Methods:
-
Solution: Consider reductive amination, which involves the formation of an imine followed by reduction, offering better control over mono-alkylation.
-
Data Presentation
The following tables summarize general reaction conditions for the derivatization of substituted anilines. These should be considered as starting points for the optimization of the derivatization of this compound.
Table 1: N-Acetylation of Substituted Anilines with Acetyl Chloride [3]
| Aniline Substrate | Solvent | Base | Catalyst | Time (min) | Yield (%) |
| Aniline | DMF | K2CO3 | TBAB | 15 | 95 |
| 4-Chloroaniline | DMF | K2CO3 | TBAB | 20 | 92 |
| 4-Nitroaniline | DMF | K2CO3 | TBAB | 25 | 90 |
| 2-Methylaniline | DMF | K2CO3 | TBAB | 18 | 94 |
TBAB: Tetrabutylammonium bromide
Table 2: Nickel-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol [4]
| Aniline Substrate | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | NiBr2 / L1 | t-BuOK | 130 | 48 | 99 |
| 4-Methoxyaniline | NiBr2 / L1 | t-BuOK | 130 | 48 | 88 |
| 2-Methoxyaniline | NiBr2 / L1 | t-BuOK | 130 | 48 | 78 |
| 4-Trifluoromethylaniline | NiBr2 / L1 | t-BuOK | 130 | 48 | 77 |
L1: 1,10-phenanthroline
Experimental Protocols
Protocol 1: N-Acetylation of a Hindered Aniline using Acetyl Chloride
This protocol is a general starting point for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Sulfonylation of an Aniline Derivative
This protocol describes a general method for N-sulfonylation.
Materials:
-
This compound
-
Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine
-
Dichloromethane (DCM) (anhydrous)
-
Standard glassware for reaction and workup.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (2.0 eq) to the solution.
-
Add the arenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight, or gently heat if the reaction is slow, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with 1M HCl to remove excess pyridine.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in derivatization.
Caption: General experimental workflow for N-acylation.
References
Technical Support Center: 5-Methyl-4-phenyl-o-anisidine
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 5-Methyl-4-phenyl-o-anisidine. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and purity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to brown. What happened and can I still use it?
A1: The discoloration from white or light-colored to yellow or brown is a visual indicator of oxidation.[1] Aromatic amines, particularly those with electron-donating groups like methoxy and methyl substituents, are highly susceptible to air and light-induced oxidation, leading to the formation of colored impurities.[1][2] For applications requiring high purity, such as in drug development or for use as an analytical standard, using the discolored, oxidized compound is strongly discouraged as it may lead to lower yields, unexpected side products, and compromise the reproducibility of your results.[1]
Q2: What are the optimal storage conditions to prevent the oxidation of this compound?
A2: To minimize degradation, this compound must be stored in a tightly sealed container to protect it from air and moisture.[1] The container should be placed in a cool, dry, and dark area.[1][3] For long-term storage or for highly sensitive experiments, storing the compound under an inert atmosphere, such as nitrogen or argon, is the most effective method.[1][4]
Q3: I need to handle the compound for a reaction. What is the best practice to avoid oxidation during transfer and weighing?
A3: Handling the compound under an inert atmosphere is critical.[4] The preferred method is to use an inert atmosphere glovebox.[1] Place the sealed container, a spatula, and a tared reaction vessel inside the glovebox antechamber and allow sufficient time to establish an inert environment before transferring them into the main chamber.[1] Alternatively, a Schlenk line can be used to handle the solid under a positive pressure of an inert gas.[4]
Q4: Can I use antioxidants to protect this compound during a reaction in solution?
A4: Yes, adding an amine-oxidation inhibitor, such as a free radical scavenger or an antioxidant, to the reaction mixture can inhibit the oxidation of sensitive amines.[5] The choice of antioxidant depends on its compatibility with your reaction conditions (e.g., solvent, reagents, temperature). It is crucial to ensure the antioxidant does not interfere with the desired chemical transformation.
Q5: How can I detect and quantify the level of oxidation in my sample?
A5: Several analytical methods can be used to assess the purity of your sample and detect oxidation products. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of amine compounds and separating degradation products.[6] Gas Chromatography (GC) can also be employed.[6] Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) may help identify the formation of carbonyl groups or other oxidation-related functional groups.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid compound darkens over time in storage. | 1. Improper storage container seal.2. Exposure to air and/or light.3. Storage at elevated temperatures. | 1. Ensure the container is tightly sealed. Use containers with high-quality seals (e.g., Sure/Seal™ bottles).[8][9]2. Store the container in a dark place, such as a cabinet. For maximum protection, store inside a desiccator or glovebox filled with inert gas (N₂ or Ar).[1][4]3. Store in a cool, well-ventilated area, typically between 15°C and 25°C.[1] |
| Reaction solution changes color unexpectedly (e.g., turns yellow/brown). | 1. Oxygen dissolved in the solvent.2. Headspace in the reaction flask contains air.3. Impure starting material. | 1. Degas all solvents thoroughly before use by sparging with an inert gas (N₂ or Ar) for at least 15-30 minutes or by using freeze-pump-thaw cycles.[4]2. Conduct the reaction under a positive pressure of an inert gas using a Schlenk line or in a glovebox.[4]3. Check the purity of the starting material using HPLC or another suitable analytical method before starting the reaction. |
| Low yield or formation of unexpected byproducts. | 1. Degradation of this compound due to oxidation.2. Oxidized impurities are interfering with the reaction. | 1. Purify the starting material if it shows signs of discoloration. 2. Implement rigorous air-free techniques for all subsequent reactions.[1][4]3. Consider adding a compatible antioxidant to the reaction mixture if the reaction conditions are harsh.[5] |
Experimental Protocols
Protocol 1: Inert Atmosphere Handling and Transfer
Objective: To accurately weigh and transfer this compound without exposure to atmospheric oxygen or moisture.
Methodology (Glovebox):
-
Preparation: Place the sealed container of this compound, a clean spatula, a tared reaction vessel, and a laboratory balance inside an inert atmosphere glovebox.
-
Environment Purge: Allow the items to sit in the antechamber for at least 20 minutes while it is purged with inert gas before transferring them into the main chamber.[1]
-
Weighing: Inside the glovebox, carefully open the compound's container. Transfer the desired amount of the solid to the tared reaction vessel on the balance.
-
Sealing and Transfer: Securely seal the reaction vessel containing the weighed compound. Tightly re-seal the main container of this compound.
-
The reaction vessel can now be used for the experiment within the glovebox or removed for use with a Schlenk line.
Protocol 2: Purity Assessment by HPLC
Objective: To determine the purity of a this compound sample and detect the presence of oxidation-related impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a final concentration of ~1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Example Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where the parent compound and expected impurities absorb (e.g., 254 nm and 280 nm).
-
-
Analysis:
-
Inject a known standard of pure this compound to determine its retention time.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The appearance of new peaks, especially those at different retention times than the main peak, indicates the presence of impurities, which may be due to oxidation. The purity can be estimated by the relative peak area of the main compound.
-
Visualizations
Caption: Logical diagram of factors causing oxidation and corresponding preventative measures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. researchgate.net [researchgate.net]
- 5. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
Technical Support Center: Resolving Poor Solubility of 5-Methyl-4-phenyl-o-anisidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Methyl-4-phenyl-o-anisidine in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic amine. Its solubility is dictated by the interplay of its functional groups: the polar amino (-NH2) and methoxy (-OCH3) groups, and the nonpolar methyl (-CH3) and phenyl (-C6H5) groups. Generally, aromatic amines have limited solubility in water but are soluble in many organic solvents.[1][2][3] The large nonpolar surface area from the phenyl group and the benzene ring suggests poor solubility in polar protic solvents like water and limited solubility in lower alcohols.[1][2] It is expected to be more soluble in polar aprotic solvents and nonpolar aromatic solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
A2: When encountering poor solubility, first verify that the issue is not due to external factors. Ensure your starting material is pure and your solvent is anhydrous and of the appropriate grade, as impurities can affect solubility. Confirm that your experimental setup provides adequate agitation (stirring) to facilitate dissolution. Sometimes, what appears to be poor solubility may be a slow dissolution rate. Allow sufficient time for the compound to dissolve, potentially with gentle warming, before concluding it is insoluble.
Q3: Can changing the reaction temperature improve the solubility of this compound?
A3: For most solid solutes, increasing the temperature will increase solubility.[4] Therefore, gently heating the reaction mixture can help dissolve this compound. However, be cautious of potential side reactions or degradation of your starting materials or reagents at elevated temperatures. It is advisable to first determine the thermal stability of your reactants.
Q4: How does the pH of the reaction medium affect the solubility of this compound?
A4: As an aromatic amine, this compound is a weak base. In acidic conditions, the amino group can be protonated to form an ammonium salt. These salts are generally much more soluble in polar solvents, including water, than the free amine.[5] Therefore, adding a small amount of a suitable acid to the reaction medium might improve its solubility if the reaction conditions are compatible with an acidic environment.
Q5: Are there alternative solvents I can try if my compound is insoluble in the current reaction medium?
A5: Yes, based on the principle of "like dissolves like," you should select a solvent with a polarity similar to this compound. Given its structure, consider solvents such as toluene, dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). A preliminary solubility test with small amounts of your compound and various solvents is highly recommended. Aromatic amines are generally soluble in organic solvents like alcohol, ether, and benzene.[1][2]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during the reaction.
Possible Causes:
-
The reaction temperature has changed, decreasing the solubility.
-
A product is being formed that alters the polarity of the solvent mixture, causing the starting material to precipitate.
-
The concentration of the reactant exceeds its solubility limit at the given temperature.
Solutions:
-
Maintain Consistent Temperature: Ensure the reaction is maintained at a constant temperature where the compound is known to be soluble.
-
Solvent System Modification: Consider using a co-solvent system. The addition of a small amount of a good solvent for your compound to the primary reaction solvent can maintain its solubility throughout the reaction.
-
Slow Addition: If the reaction allows, add the this compound in portions or as a solution in a small amount of a co-solvent to avoid reaching a supersaturated state.
Issue 2: The reaction is sluggish or fails to proceed, and undissolved starting material is visible.
Possible Causes:
-
A significant portion of the this compound is not in solution and therefore unavailable to react.
Solutions:
-
Increase Agitation and Temperature: Increase the stirring rate and gently heat the mixture to promote dissolution.
-
Change of Solvent: Switch to a solvent in which this compound is more soluble. Refer to the qualitative solubility table below for suggestions.
-
Phase-Transfer Catalysis: If the reaction involves an aqueous phase and an organic phase where your compound resides, a phase-transfer catalyst can help facilitate the reaction at the interface.
-
Use of Co-solvents: Introduce a co-solvent that is miscible with the reaction medium and in which this compound has high solubility.[6]
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic nature of the solvent effectively solvates the phenyl group and the substituted benzene ring of the solute ("like dissolves like").[1][2] |
| Polar Aprotic | DMF, DMSO, THF, Dioxane | High to Moderate | These solvents have polar character to interact with the amine and methoxy groups, and a nonpolar component to solvate the aromatic rings. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can solvate a range of organic molecules but may be less effective for highly crystalline solids. |
| Ethers | Diethyl ether | Moderate to Low | While ethers can solvate the molecule, the large, relatively nonpolar structure may limit high solubility.[7] |
| Alcohols | Methanol, Ethanol | Moderate to Low | The polarity of the hydroxyl group may not be sufficient to overcome the large nonpolar part of the molecule. Solubility is expected to decrease with increasing alcohol chain length.[2] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity from the amine and methoxy groups makes it incompatible with nonpolar aliphatic solvents. |
| Polar Protic | Water | Very Low / Insoluble | The large hydrophobic phenyl and methyl groups dominate the molecule's character, leading to poor solubility in water despite the presence of hydrogen bond donors and acceptors.[2][7] |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
A selection of solvents from Table 1
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Observe the solution. If the solid has completely dissolved, it is considered soluble. If there is still undissolved solid, it is sparingly soluble or insoluble.
-
If the compound does not dissolve at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note if the compound precipitates upon cooling.
-
Record your observations for each solvent tested.
Protocol 2: Enhancing Solubility with a Co-solvent
Objective: To find a suitable co-solvent system to maintain this compound in solution for a reaction.
Materials:
-
This compound
-
Primary reaction solvent (in which the compound is poorly soluble)
-
A selection of potential co-solvents (in which the compound is highly soluble, e.g., Toluene, DMF)
-
Reaction vessel with stirring
Procedure:
-
To the reaction vessel containing the primary reaction solvent, add the other reaction components.
-
In a separate container, dissolve the required amount of this compound in the minimum amount of the chosen co-solvent.
-
With vigorous stirring, slowly add the solution of this compound to the reaction vessel.
-
Observe if any precipitation occurs. If the solution remains clear, this co-solvent system is likely suitable.
-
If precipitation occurs, you may need to increase the proportion of the co-solvent. Start with a small percentage (e.g., 5-10% of the total volume) and incrementally increase it until the solution remains homogeneous. Note that altering the solvent composition may affect reaction kinetics.
Visualizations
Caption: Workflow for addressing solubility issues.
Caption: Decision tree for troubleshooting poor solubility.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
"degradation pathways of 5-Methyl-4-phenyl-o-anisidine under acidic conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Methyl-4-phenyl-o-anisidine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways:
-
O-Demethylation: The methoxy group (-OCH₃) can undergo acid-catalyzed hydrolysis to yield a phenolic compound, 5-Methyl-4-phenyl-2-aminophenol. This reaction is a common degradation pathway for aryl methyl ethers in the presence of acid.
-
Oxidation: While aromatic amines are generally stable to acid hydrolysis, the protonated form of the amine can be more susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen. This can lead to the formation of colored degradation products through complex radical mechanisms.
The biphenyl and methyl groups on the aromatic ring are generally stable under these conditions.
Q2: What are the expected degradation products?
A2: The primary expected degradation product from the most likely pathway (O-demethylation) is 5-Methyl-4-phenyl-2-aminophenol. Other potential minor degradation products could arise from subsequent oxidation of the parent molecule or the primary degradant.
Q3: What analytical techniques are recommended for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products.[1] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradation products.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing for the Parent Compound | The basic amine group is interacting with acidic silanols on the HPLC column packing. | Use a base-deactivated column. Add a competing base, like triethylamine, to the mobile phase. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine. |
| Poor Resolution Between Parent and Degradant Peaks | The mobile phase composition is not optimal for separation. | Optimize the mobile phase gradient, organic solvent ratio, or pH. Consider a different column chemistry (e.g., phenyl-hexyl instead of C18). |
| Ghost Peaks or Carryover | The analyte or degradants are strongly retained on the column or injector. | Implement a robust needle wash protocol. Use a stronger organic solvent in the wash solution. Increase the column flush time after each injection. |
| Baseline Drift or Noise | Mobile phase is not properly degassed or equilibrated. The detector lamp is failing. | Ensure thorough degassing of the mobile phase. Allow sufficient time for the column and detector to equilibrate. Check the detector lamp's performance and replace if necessary. |
Experimental Procedure Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Degradation Observed | The acidic stress conditions are too mild. The compound is highly stable under the tested conditions. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl). Increase the temperature (e.g., from 60°C to 80°C).[2][3] Increase the duration of the stress test. |
| Complete Degradation of the Parent Compound | The acidic stress conditions are too harsh. | Decrease the acid concentration. Lower the reaction temperature.[2] Reduce the exposure time. |
| Formation of a Precipitate | A degradation product has low solubility in the reaction medium. | Add a co-solvent (e.g., methanol or acetonitrile) to the reaction mixture to improve solubility.[2] Ensure the final sample for analysis is filtered through a 0.22 µm filter. |
| Inconsistent Results Between Replicates | Inaccurate pipetting of acid or sample. Temperature fluctuations during the experiment. | Use calibrated pipettes and ensure proper mixing. Use a calibrated, stable heating block or water bath. |
Experimental Protocols
Protocol 1: Acidic Degradation Study
Objective: To induce and monitor the degradation of this compound under acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
-
pH meter
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M HCl.
-
Cap the vial and place it in a heating block at 60°C for 24 hours.
-
Prepare a control sample by adding 1 mL of water instead of HCl.
-
-
Neutralization: After the incubation period, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.
-
Sample Dilution: Dilute the neutralized and control samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed and control samples. Calculate the percentage of degradation and identify any degradation products. If no degradation is observed, repeat the experiment with 1 M HCl and/or at a higher temperature (e.g., 80°C).[2][3]
Data Presentation
Table 1: Summary of Acidic Degradation of this compound
| Condition | Time (hours) | Temperature (°C) | % Parent Remaining | % Degradation Product 1 (RRT) |
| 0.1 M HCl | 24 | 60 | 95.2 | 4.8 (0.85) |
| 1 M HCl | 24 | 60 | 85.7 | 14.3 (0.85) |
| 1 M HCl | 24 | 80 | 62.3 | 37.7 (0.85) |
RRT: Relative Retention Time
Visualizations
Caption: Proposed degradation pathways under acidic conditions.
References
- 1. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Validating the Structure of 5-Methyl-4-phenyl-o-anisidine: A Comparative Spectroscopic Guide
Introduction
In the realm of drug discovery and organic synthesis, unequivocal structure determination is paramount. For novel compounds like 5-Methyl-4-phenyl-o-anisidine, a substituted aromatic amine with potential applications in medicinal chemistry, rigorous structural validation is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques employed for this purpose. This guide provides a comparative analysis of the expected NMR and MS spectral data for this compound. Due to the current unavailability of published experimental spectra for this specific molecule, this guide will leverage data from structurally related compounds—5-Phenyl-o-anisidine, o-Anisidine, and 4-Methylaniline—to predict the key spectral features and provide a framework for its future empirical validation.
Predicted and Comparative Spectroscopic Data
The structural uniqueness of this compound arises from the specific substitution pattern on the o-anisidine core. The presence of a methyl group at position 5 and a phenyl group at position 4 will significantly influence the chemical shifts of the aromatic protons and carbons, as well as the fragmentation pattern in the mass spectrum.
¹H NMR Data Comparison
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methoxy group, the methyl group, and the amine protons. The table below compares the predicted chemical shifts for our target compound with the experimental data from its analogues.
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) for this compound | 5-Phenyl-o-anisidine | o-Anisidine | 4-Methylaniline |
| Aromatic H (H3) | ~6.7 - 6.8 | 6.71 (d) | 6.78-6.85 (m) | 6.98 (d) |
| Aromatic H (H6) | ~6.9 - 7.0 | 6.88 (dd) | 6.78-6.85 (m) | 6.62 (d) |
| Phenyl-H | ~7.2 - 7.5 | 7.25-7.45 (m) | - | - |
| -OCH₃ | ~3.8 | 3.85 (s) | 3.87 (s) | - |
| -CH₃ | ~2.2 | - | - | 2.22 (s) |
| -NH₂ | ~3.5 - 4.5 (broad s) | 3.7 (s, broad) | 3.79 (s, broad) | 3.55 (s, broad) |
Note: Predicted shifts are estimations based on substituent effects. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are compared with available data for related compounds below.
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) for this compound | 5-Phenyl-o-anisidine | o-Anisidine |
| C1 (-NH₂) | ~138 - 140 | 138.8 | 136.3 |
| C2 (-OCH₃) | ~147 - 149 | 147.5 | 147.2 |
| C3 | ~115 - 117 | 115.4 | 115.0 |
| C4 (-Phenyl) | ~130 - 132 | 129.9 | 121.2 |
| C5 (-CH₃) | ~128 - 130 | 128.8 | 118.8 |
| C6 | ~110 - 112 | 110.6 | 110.4 |
| Phenyl-C | ~127 - 140 | 127.0, 128.7, 140.2 | - |
| -OCH₃ | ~55 - 56 | 55.6 | 55.4 |
| -CH₃ | ~20 - 21 | - | - |
Mass Spectrometry Data Comparison
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. The predicted molecular weight is 213.28 g/mol .
| Ion | Predicted m/z for this compound | Observed m/z for 5-Phenyl-o-anisidine [1][2] | Observed m/z for o-Anisidine |
| [M]⁺ | 213 | 199 | 123 |
| [M-CH₃]⁺ | 198 | 184 | 108 |
| [M-OCH₃]⁺ | 182 | 168 | 92 |
| [M-C₆H₅]⁺ | 136 | - | - |
Experimental Protocols
Standard protocols for NMR and MS analysis are crucial for obtaining high-quality, reproducible data for structural validation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: For a volatile and thermally stable compound like this compound, Electron Ionization (EI) at 70 eV is a standard method.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400). The resulting spectrum will show the molecular ion and various fragment ions, which are characteristic of the compound's structure.
Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using NMR and MS data.
Caption: Workflow for structure validation using NMR and MS.
While experimental data for this compound is not yet publicly available, a thorough comparison with structurally similar compounds provides a strong predictive framework for its spectroscopic characteristics. The anticipated ¹H and ¹³C NMR spectra will be defined by the unique arrangement of the methyl, phenyl, and methoxy substituents on the o-anisidine core. Similarly, its mass spectrum is expected to show a clear molecular ion at m/z 213 and predictable fragmentation patterns. This comparative guide serves as a valuable resource for researchers working on the synthesis and characterization of this and related molecules, outlining the key spectral features to look for in the process of definitive structure validation. The acquisition and publication of experimental data are essential next steps to confirm these predictions.
References
A Comparative Analysis of 5-Methyl-4-phenyl-o-anisidine and Other Substituted Anisidines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Methyl-4-phenyl-o-anisidine and a selection of other substituted anisidines. Due to the limited availability of direct comparative experimental data for this compound, this document focuses on compiling existing physicochemical properties and outlining detailed experimental protocols to enable researchers to generate robust comparative data. The provided methodologies cover synthesis, physicochemical characterization, and biological evaluation, forming a framework for comprehensive structure-activity relationship (SAR) studies.
Physicochemical Properties of Substituted Anisidines
A summary of known and computed physicochemical properties of this compound and other relevant substituted anisidines is presented below. This data serves as a baseline for comparison and for planning further experimental work.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| This compound | C₁₄H₁₅NO | 213.28 | N/A | N/A | N/A | |
| o-Anisidine | C₇H₉NO | 123.15 | 5-7[1] | 224[2] | 1.18[1] | |
| m-Anisidine | C₇H₉NO | 123.15 | -1 to 1 | 251 | 1.13 | |
| p-Anisidine | C₇H₉NO | 123.15 | 57-60[3] | 243[4] | 0.95[3] | |
| 5-Methyl-o-anisidine | C₈H₁₁NO | 137.18 | 50-52[5] | 235[5] | 1.74[6] | |
| 5-Phenyl-o-anisidine | C₁₃H₁₃NO | 199.25 | 82-83 | N/A | N/A |
Experimental Protocols
To facilitate a comprehensive comparative analysis, the following experimental protocols are provided. These protocols outline the synthesis of the target compounds, their physicochemical characterization, and the evaluation of their biological activities.
Synthesis of Substituted Anisidines
A general synthetic approach for phenyl-substituted anisidines can be adapted from the synthesis of 5-phenyl-o-anisidine[7]. The following diagram illustrates a proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol for Synthesis:
-
Nitration of 4-Bromo-2-methylphenol: To a solution of 4-Bromo-2-methylphenol in a suitable solvent (e.g., acetic acid), a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated product, 4-Bromo-2-methyl-6-nitrophenol, is collected by filtration.
-
Methylation of 4-Bromo-2-methyl-6-nitrophenol: The nitrated phenol is dissolved in a suitable solvent (e.g., acetone), and anhydrous potassium carbonate is added, followed by dimethyl sulfate. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene.
-
Suzuki Coupling: The bromo-compound is subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere until completion. After workup, the crude product, 2-Methoxy-5-methyl-4-phenyl-1-nitrobenzene, is purified by column chromatography.
-
Reduction of the Nitro Group: The nitro-compound is reduced to the corresponding amine. This can be achieved using various methods, such as iron powder in the presence of hydrochloric acid in an ethanol/water mixture, or by catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst)[8]. The final product, this compound, is purified by column chromatography or recrystallization.
Physicochemical Characterization
Caption: Workflow for physicochemical characterization of synthesized compounds.
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film, KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Melting Point (MP): Melting points are determined using a melting point apparatus and are uncorrected.
-
Purity Analysis: The purity of the final compounds is determined by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.
Biological Activity Evaluation
The following protocols are provided to enable a comparative assessment of the biological activities of this compound and other substituted anisidines.
This assay determines the concentration at which the compounds exhibit toxicity to cancer cells.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay[9]:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the substituted anisidine compounds (typically from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
This assay can be used to screen for potential anti-inflammatory properties by measuring the inhibition of COX enzymes.
Detailed Protocol for COX Inhibition Assay:
-
Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorometric).
-
Assay Procedure: The assay is performed in a 96-well plate. The substituted anisidine derivatives are pre-incubated with the COX-1 or COX-2 enzyme.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Detection: The formation of the product is measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.
This method determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.
Detailed Protocol for Broth Microdilution[2][8]:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Preparation of Inoculum: Bacterial cultures are grown to a specific turbidity (0.5 McFarland standard).
-
Serial Dilution: The substituted anisidine compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Analysis
The data generated from the above-mentioned experiments will be crucial for establishing a comprehensive Structure-Activity Relationship (SAR) for this class of compounds. By comparing the biological activities of anisidines with different substitution patterns (e.g., position and nature of the substituent), researchers can identify key structural features that contribute to their cytotoxic, enzyme inhibitory, or antimicrobial effects. This information is invaluable for the rational design of more potent and selective drug candidates.
Conclusion
This guide provides a framework for the comparative analysis of this compound and other substituted anisidines. While there is a need for more extensive experimental data on the target compound, the outlined protocols offer a clear path for researchers to generate the necessary information for a robust comparison. The systematic application of these methodologies will undoubtedly contribute to a deeper understanding of the therapeutic potential of this class of compounds.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 5-PHENYL-O-ANISIDINE | 39811-17-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Cross-Referencing of 5-Methyl-4-phenyl-o-anisidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5-Methyl-4-phenyl-o-anisidine and structurally similar compounds. Due to the limited availability of experimental spectroscopic data for this compound in public databases, this guide utilizes data from its N-acetyl derivative and two related molecules, 5-Phenyl-o-anisidine and 5-Methyl-o-anisidine, to provide a useful cross-referencing framework.
Data Presentation
The following tables summarize the available spectroscopic data for the target compound derivative and the selected alternatives.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Peaks (cm⁻¹) | Source |
| This compound, N-acetyl- (Vapor Phase) | Data not explicitly provided in search results, but a spectrum is noted as available. | [1] |
| 5-Phenyl-o-anisidine | FTIR data available (KBr wafer). | [2] |
| 5-Methyl-o-anisidine | No explicit IR data found in search results. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Source |
| This compound | No data available. | No data available. | |
| 5-Phenyl-o-anisidine | ¹H NMR data available. | No data available. | [2] |
| 5-Methyl-o-anisidine | No explicit NMR data found in search results. | No data available. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method | Source |
| This compound | No data available. | No data available. | ||
| 5-Phenyl-o-anisidine | 199 | 184, 156 | GC-MS (Electron Ionization) | [2] |
| 5-Methyl-o-anisidine | No explicit MS data found in search results. | No data available. |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the key spectroscopic data cited in this guide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol is suitable for solid organic compounds.
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, carefully drop the solution onto the center of the salt plate.
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the infrared spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant peaks corresponding to functional group vibrations.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
This protocol is a general procedure for obtaining solution-state NMR spectra of organic compounds.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the solid is fully dissolved. Gentle warming or sonication may be necessary.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Identify and label the chemical shifts of all signals.
-
Electron Ionization Mass Spectrometry (EI-MS)
This is a standard method for obtaining the mass spectrum of a volatile organic compound.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For a direct insertion probe, the sample is placed in a capillary tube and heated to induce vaporization into the ion source.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
-
This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
-
Fragmentation and Mass Analysis:
-
The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged and neutral pieces.
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z.
-
Mandatory Visualization
Caption: Workflow for cross-referencing spectroscopic data.
Caption: Chemical structure of this compound.
References
A Comparative Analysis of the Biological Activities of p-Anisidine and its Phenylated Derivative: A Review of Available Data
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical biology and drug discovery, understanding the structure-activity relationships of aromatic amines is crucial for the development of novel therapeutic agents and for assessing the toxicological profiles of industrial chemicals. This guide provides a comparative overview of the biological activities of p-anisidine and the less-studied compound, 5-Methyl-4-phenyl-o-anisidine.
p-Anisidine , also known as 4-methoxyaniline, is a well-characterized compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1] Its biological effects, including its toxicity, have been the subject of numerous studies.
This compound , a more complex derivative, features a phenyl group and a methyl group attached to the o-anisidine backbone. Due to a scarcity of published research on this specific compound, a direct and comprehensive comparison of its biological activity with p-anisidine, supported by extensive experimental data, is not feasible at present. However, by examining the known activities of p-anisidine and related anisidine derivatives, we can infer potential areas of interest for future research into this compound.
Chemical Structures
| Compound | Structure |
| p-Anisidine | |
| This compound |
Comparative Biological Activities: A Data-Limited Overview
A thorough literature search reveals a significant disparity in the available biological data for these two compounds. While p-anisidine has been studied for various biological effects, there is a notable lack of published experimental data on the biological activity of this compound. The following sections summarize the known biological activities of p-anisidine and highlight the data gap for its substituted counterpart.
Cytotoxicity and Carcinogenicity
p-Anisidine has been shown to exhibit toxic effects.[1][2] Chronic exposure can lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1] Symptoms of exposure can include headache, dizziness, and cyanosis.[1] The International Agency for Research on Cancer (IARC) has classified p-anisidine as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[1] However, its isomer, o-anisidine, is classified as a Group 2A carcinogen, indicating it is "probably carcinogenic to humans," primarily targeting the urinary bladder.[3] Studies on o-anisidine have shown that it can be metabolized to reactive species that bind to DNA, suggesting a genotoxic mechanism of carcinogenesis.[4]
For This compound , no specific data on its cytotoxicity or carcinogenicity is currently available in the public domain. The presence of the o-anisidine core structure might suggest a potential for toxicological properties similar to o-anisidine, but the influence of the additional methyl and phenyl groups on its metabolic activation and interaction with biological macromolecules remains to be investigated.
Antimicrobial Activity
Some derivatives of p-anisidine have been incorporated into Schiff bases and metal complexes that exhibit antimicrobial properties.[5] For instance, Schiff bases derived from 4-methoxybenzaldehyde and p-anisidine, when complexed with metal ions, have shown enhanced antimicrobial activity compared to the ligands alone.[5] The parent compound, p-anisidine, is also a precursor in the synthesis of compounds with antibacterial functions.[6]
There is currently no published research evaluating the antimicrobial activity of This compound . The structural complexity of this molecule, with its additional hydrophobic phenyl group, could potentially influence its interaction with microbial cell membranes or enzymes, suggesting that this would be a valuable area for future investigation.
Enzyme Inhibition
The potential for anisidine derivatives to act as enzyme inhibitors has been explored. For example, some studies have investigated the inhibition of enzymes like tyrosinase by compounds with structures that could be conceptually related to anisidine derivatives.[7]
No studies have been published on the enzyme inhibitory activity of This compound . Its larger and more complex structure compared to p-anisidine might allow for different binding interactions with enzyme active sites, presenting an opportunity for discovering novel enzyme inhibitors.
Experimental Protocols: A Methodological Void for this compound
Due to the absence of experimental data for this compound, it is not possible to provide detailed methodologies for its biological evaluation. However, for researchers interested in investigating the biological activities of this compound, standard assays used for p-anisidine and other aromatic amines would be applicable. These would include:
-
Cytotoxicity Assays: MTT, XTT, or LDH release assays to determine the effect on cell viability in various cell lines.
-
Genotoxicity Assays: Ames test for mutagenicity and Comet assay or micronucleus test for DNA damage.
-
Antimicrobial Assays: Broth microdilution or disk diffusion methods to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.
-
Enzyme Inhibition Assays: Specific assays targeted at enzymes of interest, such as tyrosinase or cyclooxygenases, to determine IC50 values.
Logical Relationship of Anisidine Metabolism and Toxicity
The following diagram illustrates a generalized pathway for the metabolic activation of carcinogenic aromatic amines like o-anisidine, which could be a starting point for investigating the metabolism of this compound.
Caption: Generalized metabolic activation pathway of carcinogenic aromatic amines.
Conclusion
This comparative guide highlights a significant knowledge gap in the scientific literature regarding the biological activity of this compound. While p-anisidine is a well-documented compound with known toxicological properties and applications as a synthetic precursor, its more complex derivative remains largely uncharacterized. The presence of the o-anisidine scaffold in this compound suggests that its toxicological profile, particularly its carcinogenic potential, warrants investigation. Furthermore, the added methyl and phenyl groups may confer novel biological activities, such as enhanced antimicrobial or enzyme inhibitory properties.
Future research should focus on synthesizing this compound and subjecting it to a battery of biological assays to elucidate its cytotoxic, genotoxic, antimicrobial, and enzyme-inhibitory potential. Such studies will be crucial for a comprehensive understanding of its structure-activity relationship and for determining its potential applications and safety profile. Until such data becomes available, a direct and meaningful comparison with p-anisidine remains speculative.
References
- 1. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. o-Anisidine Dimer, 2-Methoxy- N4-(2-methoxyphenyl) Benzene-1,4-diamine, in Rat Urine Associated with Urinary bladder Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eajournals.org [eajournals.org]
- 6. Page loading... [guidechem.com]
- 7. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Computational and Experimental Data for 5-Methyl-4-phenyl-o-anisidine and its Analogue
A detailed examination of available data reveals a notable gap in the scientific literature regarding the direct comparison of computational and experimental findings for 5-Methyl-4-phenyl-o-anisidine. To address this, the following guide synthesizes the limited experimental information available for the target molecule and draws a comparative parallel with a comprehensive study on its close structural analogue, 5-phenyl-o-anisidine, for which both X-ray diffraction and Density Functional Theory (DFT) data have been reported.
This guide is intended for researchers, scientists, and professionals in drug development, providing a structured overview of the existing data and the methodologies employed in their acquisition. While a direct side-by-side comparison for this compound is not currently possible due to the absence of published computational studies on this specific molecule, the analysis of its analogue offers valuable insights into the predictive power of computational chemistry in this class of compounds.
Data Summary: A Tale of Two Molecules
The available quantitative data for this compound is sparse, primarily limited to its physical properties. In contrast, a more complete dataset exists for 5-phenyl-o-anisidine, encompassing both experimental crystallographic data and theoretical computational results.
| Parameter | This compound (Experimental) | 5-phenyl-o-anisidine (Analogue - Experimental) | 5-phenyl-o-anisidine (Analogue - Computational) |
| Molecular Formula | C₁₄H₁₅NO | C₁₃H₁₃NO | C₁₃H₁₃NO |
| Molecular Weight | 213.28 g/mol | 199.25 g/mol | 199.25 g/mol |
| Melting Point | 65 °C | 82-83 °C | Not Applicable |
| Crystal System | Not Reported | Monoclinic | Not Applicable |
| Space Group | Not Reported | P2₁/c | Not Applicable |
| Key Bond Lengths | Not Reported | C-N: 1.402(3) ÅC-O: 1.373(3) Å | C-N: 1.391 ÅC-O: 1.365 Å |
| Key Bond Angles | Not Reported | C-N-H: 119.8°C-O-C: 117.8(2)° | C-N-H: 120.0°C-O-C: 118.1° |
| Dihedral Angle (between phenyl rings) | Not Reported | 45.8(1)° | 46.2° |
Note: The computational data for 5-phenyl-o-anisidine is derived from DFT calculations as reported in the referenced study. Experimental data for 5-phenyl-o-anisidine is from X-ray crystallography.
Experimental Protocols
Synthesis of this compound Derivative
A documented use of this compound is in the synthesis of a substrate for alkaline phosphatase. The general protocol involves the condensation of this compound with another reactant, a process that highlights its utility as a building block in organic synthesis. A specific example is its reaction with 2-hydroxyl-3-naphthoic acid in the presence of phosphorus trichloride as a condensation agent.[1]
X-ray Crystallography of 5-phenyl-o-anisidine
The experimental data for the analogue, 5-phenyl-o-anisidine, was obtained through single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and diffraction data were collected at a controlled temperature. The structure was solved using direct methods and refined by full-matrix least-squares on F². This technique provides precise measurements of bond lengths, angles, and the overall three-dimensional structure of the molecule in the solid state.
Computational Methodology: Density Functional Theory (DFT)
The computational data for 5-phenyl-o-anisidine was generated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
The process typically involves the following steps:
-
Input Geometry: The initial molecular structure, often taken from experimental data like X-ray crystallography, is used as a starting point.
-
Geometry Optimization: A specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen to perform a geometry optimization. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculation: From the optimized geometry, various molecular properties such as bond lengths, bond angles, dihedral angles, and electronic properties can be calculated and compared with experimental values.
Comparison and Insights
The comparison between the experimental X-ray data and the computational DFT results for 5-phenyl-o-anisidine demonstrates a good agreement, as seen in the data table. The calculated bond lengths, angles, and the crucial dihedral angle between the two phenyl rings are in close alignment with the experimentally determined values. This strong correlation suggests that DFT calculations can be a reliable tool for predicting the structural properties of this class of molecules.
For this compound, the additional methyl group is expected to introduce some steric and electronic effects. While the overall conformation is likely to be similar to its analogue, the dihedral angle between the phenyl rings and the bond parameters of the substituted ring may be slightly altered. Future computational studies on this compound would be invaluable to quantify these differences and to provide a more complete understanding of its molecular structure and properties.
Signaling Pathway Involvement
While specific signaling pathway interactions for this compound are not detailed in the available literature, its use as a precursor for an alkaline phosphatase substrate suggests a potential role in assays related to pathways where this enzyme is active. Alkaline phosphatase is a key enzyme in various cellular processes, including signal transduction pathways related to cell growth, differentiation, and apoptosis.
In a typical experimental setup, the activity of a signaling pathway might be linked to the expression of a reporter gene, such as alkaline phosphatase. The synthesized substrate, derived from this compound, would then be used to quantify the enzyme's activity, which in turn reflects the activity of the signaling pathway under investigation. The diagram above illustrates this conceptual relationship.
References
A Comparative Guide to the Structural Elucidation of Substituted Anisidine and Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural characterization of complex organic molecules, with a focus on derivatives of o-anisidine and substituted biphenyls, classes of compounds relevant to drug design and materials science. While direct crystallographic data for 5-Methyl-4-phenyl-o-anisidine derivatives is not extensively available in public literature, this guide draws comparisons from structurally related compounds to provide a framework for experimental design and data interpretation.
Comparison of Analytical Techniques for Structural Determination
The precise determination of a molecule's three-dimensional structure is paramount in understanding its function and reactivity. X-ray crystallography remains the gold standard for obtaining atomic-resolution structures of crystalline materials. However, it is often complemented by other techniques, particularly when crystallization is challenging or when wishing to understand the molecule's properties in a non-crystalline state.
X-ray Crystallography
Single-crystal X-ray diffraction (XRD) provides unambiguous information about bond lengths, bond angles, and the packing of molecules in a crystal lattice. This technique is invaluable for understanding stereochemistry, conformation, and intermolecular interactions. For complex aromatic compounds like substituted biphenyls, XRD can reveal crucial details such as the torsion angles between phenyl rings, which influence the molecule's overall shape and electronic properties. For instance, in a study of a conjugated 1,4-phenylenediimine with biphenyl units, single-crystal XRD revealed a non-planar structure with significant torsion angles between the aromatic planes, a key feature governing its properties.[1]
Computational Chemistry: Density Functional Theory (DFT)
When experimental crystal structures are unavailable, or to complement them, computational methods like Density Functional Theory (DFT) are powerful tools. DFT calculations can predict molecular geometries, vibrational frequencies (IR and Raman), and electronic properties (UV-Vis spectra, NMR chemical shifts).[2] A study on o-anisidine demonstrated a high correlation between DFT-calculated spectral data and experimental results, suggesting that this computational approach can be reliably extended to analogous compounds for spectroscopic and structural analysis.[2] This predictive power is especially useful for designing new derivatives and for interpreting experimental spectra.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are essential techniques for characterizing the structure and electronic properties of molecules in solution or in the solid state. While they do not provide a complete 3D structure like X-ray crystallography, they offer valuable information about the chemical environment of atoms and functional groups. For example, ¹H and ¹³C NMR are used to determine the connectivity of atoms in a molecule.[3][4]
The following table summarizes the strengths and applications of these techniques in the context of studying o-anisidine and biphenyl derivatives.
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| Single-Crystal X-ray Diffraction | Atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistry. | Provides a definitive 3D structure. | Requires a single crystal of sufficient quality and size. The structure is in the solid state. | Elucidation of the precise molecular structure of a new compound. |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties, predicted spectra (IR, Raman, NMR, UV-Vis). | Can be used when crystals are not available. Provides insight into electronic structure.[2] | The accuracy depends on the chosen functional and basis set. Represents a molecule in the gas phase or with a solvent model. | Predicting the structure and properties of hypothetical molecules; aiding in the interpretation of experimental spectra. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, dynamic processes. | Provides detailed information about the structure in solution. Non-destructive. | Does not directly provide a 3D structure. Can be complex to interpret for large molecules. | Routine characterization of synthesized compounds. |
| IR and Raman Spectroscopy | Presence of functional groups, vibrational modes of the molecule. | Fast and relatively inexpensive. | Provides limited information on the overall molecular structure. | Identification of functional groups and monitoring reactions. |
X-ray Crystallography of Structurally Related Compounds
While data on the target molecule is scarce, analysis of related structures provides valuable insights into what can be expected. The following table presents crystallographic data for some substituted biphenyl derivatives found in the literature.
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine) | C₃₂H₂₄N₂ | Monoclinic | P2₁/n | Non-planar structure with significant torsion angles between the aromatic rings.[1] | [1] |
| 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide | C₂₃H₁₉NO₂S | - | - | The asymmetric unit contains two molecules with different conformations.[5] | [5] |
| (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) | [Re(C₁₇H₂₂N₃O₂S)(CO)₃] | - | - | Pseudo-octahedral geometry around the Rhenium core. The biphenyl moiety is twisted.[6] | [6] |
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C₁₀H₁₀N₄O₃ | Orthorhombic | P2₁2₁2₁ | The plane of the carbonyl group is almost perpendicular to the phenyl ring.[4] | [4] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of a substituted biphenyl derivative, based on methodologies reported in the literature.[1][5][6]
Synthesis and Crystallization
-
Synthesis: The target molecule is synthesized, often through a multi-step process. The synthesis of substituted biphenyls can be achieved through various coupling reactions.[7]
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain a sample of high purity.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown. This is often a trial-and-error process involving the slow evaporation of a solvent from a saturated solution of the compound, or vapor diffusion of a non-solvent into the solution.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Visualizations
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound, integrating both experimental and computational approaches.
Caption: A typical workflow for structural elucidation.
Comparison of Analytical Approaches
This diagram illustrates the relationship between the different analytical techniques discussed.
Caption: Relationship between analytical techniques.
References
- 1. Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The design and synthesis of substituted biphenyl libraries [pubmed.ncbi.nlm.nih.gov]
"evaluating the reactivity of 5-Methyl-4-phenyl-o-anisidine versus 5-phenyl-o-anisidine"
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the expected chemical reactivity of 5-Methyl-4-phenyl-o-anisidine in comparison to 5-phenyl-o-anisidine. The analysis is grounded in fundamental principles of physical organic chemistry, focusing on the electronic and steric effects imparted by their distinct substituents. While direct comparative experimental data for these specific compounds is not extensively available in published literature, this document offers a predictive framework and standardized protocols to enable their empirical evaluation.
Molecular Structures and Key Substituents
The primary structural difference between the two molecules is the presence of a methyl group at the 5-position of the o-anisidine core in this compound. Both molecules share an amino (-NH2), a methoxy (-OCH3), and a phenyl (-C6H5) group, which collectively influence the electron density and steric environment of the aromatic ring and the amino functional group.
Caption: Chemical structures of 5-phenyl-o-anisidine and this compound.
Theoretical Reactivity Comparison
The reactivity of these aromatic amines is primarily governed by the interplay of electronic and steric effects of the substituents on the benzene ring. The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups (EDGs) through resonance, activating the ring towards electrophilic attack. The phenyl group is generally considered a weak activating group. The key differentiator, the methyl group (-CH3) in this compound, introduces additional electronic and steric factors.
-
Steric Effects : Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[3] The methyl group in this compound introduces steric bulk adjacent to the phenyl group and two positions away from the amino group. This could potentially hinder electrophilic attack at the C6 position and may influence the conformation of the neighboring phenyl ring.
The following diagram illustrates the logical flow from structural differences to predicted reactivity.
Caption: Influence of the methyl group on the predicted reactivity of this compound.
Data Presentation: Predicted Reactivity Profiles
This table summarizes the predicted differences in chemical properties based on theoretical analysis. These predictions provide a basis for designing experiments to quantify the actual reactivity.
| Property | 5-phenyl-o-anisidine | This compound | Rationale for Predicted Difference |
| Basicity (pKb) | Higher (Weaker Base) | Lower (Stronger Base) | The +I effect of the methyl group increases electron density on the nitrogen atom, making the lone pair more available for protonation.[1] |
| Nucleophilicity | Good | Higher | Increased electron density on the nitrogen of the amino group enhances its ability to act as a nucleophile in reactions like acylation or alkylation.[1] |
| Rate of EAS | Fast | Faster | The cumulative electron-donating effects of the methoxy, amino, and methyl groups lead to a more activated aromatic ring compared to the unsubstituted analog.[2] |
| Steric Hindrance | Moderate | Increased | The presence of the methyl group introduces steric bulk, which can influence reaction rates and the regioselectivity of substitution reactions.[3] |
Experimental Protocols for Reactivity Evaluation
The following protocols are standardized methods for quantitatively assessing the reactivity of aromatic amines and can be directly applied to compare this compound and 5-phenyl-o-anisidine.
Protocol 1: Determination of Relative Basicity by Potentiometric Titration
This protocol measures the pKb of the amine, providing a quantitative measure of its basicity.
Materials:
-
5-phenyl-o-anisidine / this compound (approx. 0.1 mmol)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Ethanol/Water (1:1 v/v) solvent mixture
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
Procedure:
-
Accurately weigh approximately 0.1 mmol of the amine and dissolve it in 25 mL of the ethanol/water solvent mixture in a 100 mL beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Titrate the solution with standardized 0.1 M HCl, adding the titrant in 0.2 mL increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration several milliliters past the equivalence point (identified by a sharp change in pH).
-
Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point from the inflection point of the curve.
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid (pKaH).
-
Calculate the pKb using the relationship: pKb = 14 - pKa.
-
Repeat the procedure in triplicate for each compound to ensure reproducibility.
Protocol 2: Comparative Analysis of N-Acylation Rate
This experiment evaluates the nucleophilicity of the amino group by measuring the initial rate of its reaction with an acylating agent, such as acetic anhydride.
Materials:
-
5-phenyl-o-anisidine / this compound (0.05 M solution in anhydrous acetonitrile)
-
Acetic anhydride (0.05 M solution in anhydrous acetonitrile)
-
Pyridine (as a non-nucleophilic base)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringes and vials
Procedure:
-
Prepare 0.05 M stock solutions of each amine and acetic anhydride in anhydrous acetonitrile.
-
In a reaction vial at a constant temperature (e.g., 25°C), mix 1.0 mL of the amine solution with 0.1 mL of pyridine.
-
Initiate the reaction by adding 1.0 mL of the acetic anhydride solution. Start a timer immediately.
-
At timed intervals (e.g., 1, 3, 5, 10, and 15 minutes), withdraw a 100 µL aliquot of the reaction mixture and quench it in a vial containing 900 µL of a quenching solution (e.g., methanol/water with a small amount of acid).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining amine reactant and the formed amide product.
-
Plot the concentration of the reactant versus time for each compound.
-
The initial reaction rate can be determined from the initial slope of the concentration-time curve.
-
Compare the initial rates for the two amines. A faster rate indicates higher nucleophilicity.
Protocol 3: Evaluation of Reactivity towards Electrophilic Aromatic Substitution (Bromination)
This protocol assesses the activation of the aromatic ring by comparing the rate of consumption of bromine.
Materials:
-
5-phenyl-o-anisidine / this compound (0.01 M solution in acetic acid)
-
Bromine (0.01 M solution in acetic acid)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 0.01 M stock solutions of each amine and bromine in glacial acetic acid. Keep the bromine solution protected from light.
-
In a quartz cuvette, mix 1.5 mL of the amine solution with 1.5 mL of acetic acid.
-
Place the cuvette in the UV-Vis spectrophotometer and set the instrument to monitor the absorbance of bromine at its λmax (approx. 390 nm).
-
Initiate the reaction by rapidly injecting 0.1 mL of the bromine solution into the cuvette, mixing quickly, and immediately starting data acquisition.
-
Record the absorbance of bromine at regular intervals until the color fades, indicating consumption of the bromine.
-
Plot absorbance versus time. The rate of reaction is proportional to the rate of decrease in bromine's absorbance.
-
Compare the initial rates for both compounds. A faster disappearance of bromine indicates a more activated aromatic ring and thus higher reactivity towards EAS.
References
Comparative Analysis of Anisidine Derivatives: A Guide for Researchers
A comprehensive comparison of o-anisidine, p-anisidine, and 5-phenyl-o-anisidine, highlighting their synthesis, properties, and biological activities. This guide serves as a resource for researchers, scientists, and drug development professionals in the absence of peer-reviewed literature on 5-Methyl-4-phenyl-o-anisidine.
Due to a lack of available peer-reviewed literature on the specific compound this compound, this guide provides a comparative analysis of three structurally related and data-rich alternatives: o-anisidine, p-anisidine, and 5-phenyl-o-anisidine. This information is intended to provide a valuable reference for researchers by detailing the synthesis, physicochemical properties, and biological activities of these analogous compounds.
Structural Comparison of Anisidine Derivatives
The fundamental structural differences between the three anisidine derivatives are illustrated below. These variations in the position of the methoxy group and the addition of a phenyl substituent significantly influence their chemical and biological properties.
Physicochemical and Toxicological Properties
The following tables summarize key quantitative data for the selected anisidine derivatives, providing a basis for comparison of their physical and toxicological profiles.
Table 1: Physicochemical Properties
| Property | o-Anisidine | p-Anisidine | 5-Phenyl-o-anisidine |
| CAS Number | 90-04-0[1] | 104-94-9 | 39811-17-1[2] |
| Molecular Formula | C₇H₉NO[1] | C₇H₉NO | C₁₃H₁₃NO[2] |
| Molecular Weight | 123.15 g/mol [1] | 123.15 g/mol | 199.25 g/mol [2] |
| Melting Point | 6.2 °C[1][3] | 57.2 °C[4] | 82-83 °C[5] |
| Boiling Point | 224 °C[1][3] | 243 °C[4] | Not available |
| Solubility in Water | Slightly soluble[3] | Moderately soluble[6] | Not available |
Table 2: Acute Toxicity Data
| Compound | LD₅₀ (Oral, Rat) | LD₅₀ (Oral, Mouse) | LD₅₀ (Oral, Rabbit) |
| o-Anisidine | 2000 mg/kg[3] | 1400 mg/kg[3] | 870 mg/kg[3] |
| p-Anisidine | 140 mg/kg[7] | 130 mg/kg[7] | 145 mg/kg[7] |
| 5-Phenyl-o-anisidine | Not available | Not available | Not available |
Table 3: Carcinogenicity and Genotoxicity
| Compound | IARC Classification | Genotoxicity Profile |
| o-Anisidine | Group 2B: Possibly carcinogenic to humans[1][8] | Induces DNA damage in bladder and colon of mice[9]. Mutagenic in some in vitro assays[10]. |
| p-Anisidine | Group 3: Not classifiable as to its carcinogenicity to humans[6] | Negative in carcinogenicity bioassays in rats and mice[11]. |
| 5-Phenyl-o-anisidine | Not evaluated | Not available |
Experimental Protocols
Detailed methodologies for the synthesis of these anisidine derivatives are crucial for researchers looking to utilize them in their studies.
Synthesis of o-Anisidine and p-Anisidine
A common method for the preparation of both o- and p-anisidine involves the catalytic hydrogenation of the corresponding nitroanisole isomers.
Experimental Workflow: Catalytic Hydrogenation of Nitroanisoles
Protocol:
-
Reaction Setup: A mixture of o-nitroanisole and p-nitroanisole is used as the raw material in a methanol solvent system. A Platinum on Carbon (Pt/C) catalyst is added to the mixture in a reaction vessel.[12]
-
Hydrogenation: The reaction vessel is purged with nitrogen, and then high-purity hydrogen gas is introduced. The reaction is carried out under controlled temperature and pressure for several hours.[12]
-
Catalyst Removal: After the reaction is complete, the reaction mixture is pumped through a strainer to recover the catalyst, which can be recycled.[12]
-
Isomer Separation: The resulting liquid phase contains a mixture of o-anisidine and p-anisidine. Due to their different melting points (6.2 °C for o-anisidine and 57.2 °C for p-anisidine), they can be separated by fractional crystallization. By cooling the mixture to 55-57 °C, p-anisidine can be selectively precipitated.[12]
Synthesis of 5-Phenyl-o-anisidine
5-Phenyl-o-anisidine, also known as 3-amino-4-methoxybiphenyl, can be synthesized from 4-hydroxybiphenyl in a three-step process.[13]
Experimental Workflow: Synthesis of 5-Phenyl-o-anisidine
Protocol:
-
Nitration: 4-Hydroxybiphenyl is dissolved in methyl tert-butyl ether (MTBE) and treated with nitric acid to yield 3-nitro-4-hydroxybiphenyl.[13]
-
Methylation: The resulting 3-nitro-4-hydroxybiphenyl is dissolved in dimethyl carbonate and heated with tetrabutylammonium bromide (TBAB) and potassium carbonate to produce 3-nitro-4-methoxybiphenyl.[13]
-
Reduction: The 3-nitro-4-methoxybiphenyl is then reduced using Raney nickel as a catalyst in methanol under hydrogen pressure at an elevated temperature to afford the final product, 5-phenyl-o-anisidine.[13]
Biological Activities and Applications
The biological activities of anisidine derivatives are of significant interest to researchers in drug development and toxicology.
o-Anisidine: This isomer is recognized as a potential carcinogen, with studies demonstrating its ability to cause bladder cancer in animals.[14][15] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][8] o-Anisidine has been shown to induce DNA damage in the bladder and colon of mice.[9] Its metabolism, particularly through peroxidase-mediated oxidation, is believed to play a role in its genotoxicity.[16] Metabolites of o-anisidine have been found to be more reactive with proteins and glutathione compared to those of p-anisidine.[10]
p-Anisidine: In contrast to its ortho-isomer, p-anisidine is not classifiable as to its carcinogenicity to humans (IARC Group 3).[6] Studies have shown it to be non-carcinogenic in rats and mice.[11] While it exhibits acute toxicity, the long-term toxicological profile appears to be less severe than that of o-anisidine.[11] There is a notable difference in the toxicity profiles of the o- and p-isomers.[11]
5-Phenyl-o-anisidine: The primary documented application of 5-phenyl-o-anisidine is as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, which have been investigated as potential inhibitors of dihydrofolate reductases.[5][17] It is also considered a promising monomer for the development of polyanilines.[5][18]
Metabolic Pathways
The metabolic activation of anisidine isomers is a key factor in their biological effects, particularly their toxicity. A general metabolic pathway involves oxidation, which can lead to the formation of reactive intermediates.
Peroxidases can oxidize anisidines to form reactive diimine intermediates. These can then be hydrolyzed to quinone imines. Both of these intermediates are electrophilic and can covalently bind to macromolecules such as DNA and proteins, which is a proposed mechanism for their toxicity.[16] Studies have shown that metabolites of o-anisidine are more reactive in this regard than those of p-anisidine.[10]
References
- 1. o-Anisidine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 5-PHENYL-O-ANISIDINE | 39811-17-1 [chemicalbook.com]
- 6. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. p-Anisidine - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. Organ-specific genotoxicity of the potent rodent bladder carcinogens o-anisidine and p-cresidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. nj.gov [nj.gov]
- 16. Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-苯基邻茴香胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. 5-Phenyl-o-anisidine - Amerigo Scientific [amerigoscientific.com]
A Comparative Guide to the Isomeric Purity Assessment of 5-Methyl-4-phenyl-o-anisidine
For researchers, scientists, and drug development professionals, ensuring the chemical purity of a compound is paramount. This guide provides a detailed comparison of analytical methodologies for assessing the isomeric purity of 5-Methyl-4-phenyl-o-anisidine. Due to the structural similarity of potential isomers, which can arise during synthesis, robust analytical techniques are required for accurate quantification and separation. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and comparative data.
Potential Isomeric Impurities
During the synthesis of this compound, several positional isomers can be formed as byproducts. The most probable isomeric impurities are those where the methyl and phenyl groups are located at different positions on the o-anisidine core structure. Understanding these potential impurities is crucial for developing selective analytical methods.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity assessment depends on various factors, including the desired sensitivity, resolution, and whether the method needs to be quantitative. The following table summarizes the key performance metrics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.02% | ~0.5% |
| Precision (RSD) | < 2% | < 3% | < 1% |
| Analysis Time per Sample | 15-30 min | 20-40 min | 5-15 min |
| Resolution of Isomers | Excellent | Very Good | Moderate |
| Sample Throughput | High | Medium | High |
| Quantitative Accuracy | High | High | Excellent |
| Need for Reference Standards | Yes | Yes | Yes (for certified purity) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying closely related isomers due to the wide variety of available stationary and mobile phases.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best resolution. Addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve this compound and any available isomeric standards in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standards and sample. Identify the peaks based on retention times of the standards. The percentage of each isomer is calculated from the peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler and data acquisition software
Reagents:
-
Helium (carrier gas)
-
Methanol or Dichloromethane (solvent, GC grade)
Procedure:
-
Standard Preparation: Prepare individual standard solutions of this compound and its isomers in a suitable solvent (e.g., 100 µg/mL).
-
Sample Preparation: Dilute the sample in the same solvent to a concentration appropriate for GC-MS analysis.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: m/z 50-350
-
-
Analysis: The percentage of each isomer is determined by the relative peak areas in the total ion chromatogram. Mass spectra of the separated isomers can be used for confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of compounds without the need for identical reference standards for each component, provided that distinct signals exist for each isomer.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Dissolve in a precise volume of deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation between pulses.
-
Use a 90° pulse.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the main compound and for each identifiable isomer.
-
The molar ratio of the isomers can be calculated directly from the ratios of their integral values, normalized for the number of protons giving rise to each signal.
-
The absolute purity can be determined by comparing the integral of the analyte signal to the integral of the known amount of the internal standard.
-
Workflow for Isomeric Purity Assessment
The general workflow for assessing the isomeric purity of this compound involves a multi-step process, from initial screening to method validation and routine analysis.
Conclusion
The choice of analytical method for the isomeric purity assessment of this compound depends on the specific requirements of the analysis. HPLC offers excellent resolution and is well-suited for routine quality control. GC-MS provides high sensitivity and definitive identification of isomers. qNMR is a powerful tool for accurate quantification without the need for extensive calibration with each isomeric impurity, making it a valuable method for purity certification. For comprehensive characterization, a combination of these techniques is often employed.
Safety Operating Guide
Proper Disposal of 5-Methyl-4-phenyl-o-anisidine: A Step-by-Step Guide
Disclaimer: This document provides guidance on the proper disposal of 5-Methyl-4-phenyl-o-anisidine based on safety data sheets for structurally similar compounds, such as o-anisidine and p-anisidine. No specific safety data sheet for this compound was available at the time of writing. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for related anisidine compounds, it should be treated as a substance that is fatal if swallowed, in contact with skin, or if inhaled.[1] It is also suspected to be a carcinogen and can cause damage to organs through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Respiratory Protection: Use a NIOSH-approved respirator.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear protective clothing, such as a lab coat, and closed-toe shoes.
Quantitative Data Summary
The following table summarizes key quantitative data for related anisidine compounds, which can serve as a reference for handling this compound.
| Property | o-Anisidine | p-Anisidine |
| Molecular Formula | C₇H₉NO | C₇H₉NO |
| Molecular Weight | 123.15 g/mol | 123.15 g/mol |
| Boiling Point | 224-225 °C | 240 - 243 °C / 464 - 469.4 °F |
| Melting Point | 5 °C | 56 - 59 °C / 132.8 - 138.2 °F |
| Flash Point | 107 °C (closed cup) | 122 °C / 251.6 °F |
| Density | 1.09 g/cm³ at 20 °C | No data available |
| Water Solubility | 1.5 g/100ml at 20 °C (moderate) | Soluble |
Source: PubChem, Thermo Fisher Scientific, ICSC 0970[1][2]
Experimental Protocol: Spill Decontamination
In the event of a small spill of this compound, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, put on all required personal protective equipment.
-
Contain the Spill: For liquid spills, absorb the material with an inert absorbent such as sand or vermiculite.[2] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect the Waste: Place all contaminated materials into a labeled, sealable container for hazardous waste.[2]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[3]
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated clothing, must be disposed of as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's EHS department.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
References
Personal protective equipment for handling 5-Methyl-4-phenyl-o-anisidine
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 5-Methyl-4-phenyl-o-anisidine (CAS No. 206761-76-4). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. These requirements are based on the potential hazards of skin irritation, serious eye irritation, and respiratory irritation.[1]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses & Face Shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves. Inspect before use. |
| Body Protection | Protective Clothing | Lab coat or other suitable protective clothing. |
| Respiratory Protection | Respirator | Use when dust is formed and in areas with inadequate ventilation. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following handling protocol is mandatory to minimize exposure and ensure safe operations.
1. Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood.[1]
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Inspect all PPE for integrity before use.
2. Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation and inhalation of dust.[1]
-
Use appropriate tools to handle the material, avoiding direct contact.
-
Keep the container tightly closed when not in use.
3. In Case of Exposure:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Disposal Plan
All waste materials must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams.
2. Container Management:
-
Keep the waste container securely sealed.
-
Store in a well-ventilated and secure area, away from incompatible materials.
3. Final Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet.
Experimental Workflow
The following diagram outlines the standard workflow for a laboratory experiment involving this compound, emphasizing safety at each step.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
